1-Benzyl-5-fluorouracil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLBESUBPIZBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30876679 | |
| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4871-13-0 | |
| Record name | 2,4(1H,3H)-PYRIMIDINEDIONE, 5-FLUORO-1-(PHENYLME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30876679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-Benzyl-5-fluorouracil
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
5-Fluorouracil is a pyrimidine analog that functions as an antimetabolite, inhibiting the synthesis of DNA and RNA, and ultimately leading to cell death in rapidly dividing cancer cells.[1] Modifications to the 5-FU structure, such as N-alkylation, are a common strategy to alter its pharmacokinetic properties, improve its therapeutic index, and overcome mechanisms of drug resistance. The introduction of a benzyl group at the N1 position can increase the lipophilicity of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide details a plausible synthetic route for this compound via direct alkylation of 5-fluorouracil, along with a comprehensive plan for its structural and physicochemical characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct N-alkylation of 5-fluorouracil with a suitable benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. The N1 position of the uracil ring is generally more nucleophilic than the N3 position, especially under controlled reaction conditions, which allows for regioselective benzylation.[2]
Proposed Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-fluorouracil (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.2 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Characterization of this compound
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the expected physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉FN₂O₂[3] |
| Molecular Weight | 220.20 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | N³-H |
| ~7.8 | d | 1H | H⁶ |
| ~7.4-7.2 | m | 5H | Aromatic-H (benzyl) |
| ~5.0 | s | 2H | -CH₂- (benzyl) |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C⁴=O |
| ~150 | C²=O |
| ~140 (d, J ≈ 230 Hz) | C⁵-F |
| ~135 | Aromatic-C (benzyl, ipso) |
| ~129 | Aromatic-C (benzyl) |
| ~128 | Aromatic-C (benzyl) |
| ~127 | Aromatic-C (benzyl) |
| ~125 (d, J ≈ 30 Hz) | C⁶ |
| ~50 | -CH₂- (benzyl) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~1700 | C=O stretch (amide) |
| ~1650 | C=C stretch |
| ~1250 | C-F stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 221.07 | [M+H]⁺ |
| 243.05 | [M+Na]⁺ |
| 129.01 | [M-H]⁻ |
Experimental Protocol: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
-
Determine the exact mass of the molecular ion to confirm the elemental composition.
-
-
Melting Point Determination:
-
Measure the melting point of the purified solid using a melting point apparatus.
-
A sharp melting point range is indicative of high purity.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the starting materials to the fully characterized product.
Caption: Workflow for Synthesis and Characterization.
References
An In-depth Technical Guide to the Chemical and Biological Properties of 1-Benzyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and potential biological properties of 1-Benzyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). While direct experimental data for this specific analog is limited in publicly accessible literature, this document extrapolates known information from 5-FU and related N-substituted pyrimidines to provide a detailed theoretical and practical framework for researchers. The guide covers synthetic methodologies, physicochemical properties, spectroscopic characterization, and potential mechanisms of anticancer activity. Detailed experimental protocols and data presentation are included to facilitate further research and development of this compound.
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, primarily used in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1] Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[2][3] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.[4]
Prodrug strategies, involving chemical modification of the 5-FU molecule, have been explored to improve its pharmacokinetic profile, enhance tumor selectivity, and reduce systemic toxicity. The derivatization at the N1 position of the uracil ring is a common approach to alter the lipophilicity and metabolic activation of 5-FU. This compound represents one such derivative, where the addition of a benzyl group is hypothesized to influence its transport across cell membranes and its subsequent conversion to active metabolites. This guide aims to provide a thorough understanding of the chemical properties of this compound and to lay the groundwork for the investigation of its biological activity.
Chemical Properties
Physicochemical Data
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. Much of the experimental data for the parent compound, 5-fluorouracil, is included for comparative purposes.
| Property | This compound | 5-Fluorouracil |
| Molecular Formula | C₁₁H₉FN₂O₂[5] | C₄H₃FN₂O₂ |
| Molecular Weight | 220.20 g/mol [5] | 130.08 g/mol |
| CAS Number | 4871-13-0[5] | 51-21-8 |
| Appearance | White to off-white solid (Predicted) | White crystalline powder |
| Melting Point | Not available | 282-283 °C |
| pKa | 7.94 ± 0.10 (Predicted)[5] | ~8.0 |
| Solubility | Poorly soluble in water (Predicted) | Sparingly soluble in water |
Table 1. Physicochemical Properties of this compound and 5-Fluorouracil.
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, ~7.2-7.5 ppm, and a singlet for the benzylic CH₂ group, ~5.0 ppm). The C6-H proton of the uracil ring is expected to appear as a doublet due to coupling with the fluorine atom at C5. The N3-H proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons (C2 and C4) of the uracil ring, the fluorine-bearing carbon (C5), and the remaining uracil carbon (C6). The benzyl group will exhibit signals for the aromatic carbons and the benzylic carbon.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the C5 position.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the uracil ring, C-F stretching, and aromatic C-H and C=C stretching from the benzyl group. A comparison with the known IR spectrum of 5-fluorouracil is provided in Table 2.
| Functional Group | This compound (Predicted, cm⁻¹) | 5-Fluorouracil (Experimental, cm⁻¹) |
| N-H Stretch | 3100-3300 | ~3132 |
| Aromatic C-H Stretch | 3000-3100 | - |
| C=O Stretch | 1650-1720 | ~1689, ~1666 |
| C=C Stretch (Uracil) | ~1640 | ~1718 |
| C-F Stretch | 1200-1250 | Not specified |
Table 2. Predicted and Experimental Infrared Absorption Frequencies.
2.2.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (220.20 g/mol ). Key fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, 91 m/z) and fragmentation of the uracil ring.
Synthesis and Reactivity
Synthesis of this compound
The synthesis of this compound can be achieved through the N1-alkylation of 5-fluorouracil with a benzyl halide. A general experimental protocol is provided below, adapted from procedures for similar N-substituted pyrimidines.
Experimental Protocol: Synthesis of this compound
-
Materials: 5-fluorouracil, benzyl chloride (or benzyl bromide), potassium carbonate (K₂CO₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of 5-fluorouracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Reactivity
The reactivity of this compound is expected to be influenced by both the uracil ring and the benzyl group. The uracil ring can undergo reactions typical of pyrimidines, although the N1-substituent will affect its reactivity profile compared to 5-FU. The benzyl group can undergo reactions at the benzylic position and on the aromatic ring. The electron-withdrawing nature of the uracil ring may influence the reactivity of the benzyl group.
Potential Biological Activity and Mechanism of Action
While specific studies on the biological activity of this compound are scarce, its potential as an anticancer agent can be inferred from the known mechanisms of 5-FU. The benzyl group may act as a lipophilic carrier to enhance cell permeability, potentially leading to increased intracellular concentrations of the drug.
Hypothesized Mechanism of Action
It is hypothesized that this compound acts as a prodrug of 5-FU. Following cellular uptake, the benzyl group would need to be cleaved, likely through metabolic processes, to release 5-fluorouracil. Once released, 5-FU would be converted to its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase and its folate cofactor, inhibiting the synthesis of thymidine, a crucial component of DNA.[2]
-
Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA function.[3]
Caption: Hypothesized mechanism of action for this compound.
Potential Signaling Pathways
The cytotoxic effects of 5-FU are known to involve the activation of several signaling pathways, leading to apoptosis. It is plausible that this compound, upon conversion to 5-FU, would modulate similar pathways. These include:
-
p53-dependent apoptosis: DNA damage induced by 5-FU can activate the p53 tumor suppressor protein, which in turn initiates the apoptotic cascade.[6]
-
Mismatch repair (MMR) pathway: The incorporation of fluoronucleotides into DNA can be recognized by the MMR system, triggering cell cycle arrest and apoptosis.
-
Death receptor signaling: 5-FU has been shown to upregulate death receptors like Fas, sensitizing cancer cells to apoptosis.
Further research is needed to elucidate the specific signaling pathways affected by this compound.
Experimental Protocols for Biological Evaluation
To assess the anticancer activity of this compound, a series of in vitro experiments are necessary.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Experimental Protocol: MTT Assay
-
Cell Culture: Plate cancer cells (e.g., human colon cancer cell line HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
This compound is a promising derivative of 5-FU that warrants further investigation. The addition of the benzyl group is expected to enhance its lipophilicity and potentially improve its anticancer efficacy and safety profile. This technical guide provides a foundational understanding of its chemical properties and a roadmap for its biological evaluation.
Future research should focus on:
-
Detailed Synthesis and Characterization: Performing and publishing detailed experimental procedures for the synthesis of this compound, along with its complete spectroscopic characterization (NMR, IR, MS) and crystal structure analysis.
-
In Vitro Anticancer Activity: Screening this compound against a panel of cancer cell lines to determine its IC₅₀ values and compare its potency to 5-FU.
-
Mechanism of Action Studies: Investigating its prodrug behavior, metabolic activation, and its effects on key cellular targets like thymidylate synthase.
-
Signaling Pathway Analysis: Elucidating the specific signaling pathways modulated by this compound in cancer cells.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized.
References
- 1. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Hypothesized Mechanism of Action of 1-Benzyl-5-fluorouracil
Disclaimer: Publicly available scientific literature and clinical data on the specific compound 1-Benzyl-5-fluorouracil are scarce. This technical guide, therefore, presents a scientifically plausible, yet hypothetical, mechanism of action, based on the well-established pharmacology of its parent compound, 5-fluorouracil (5-FU), and general principles of medicinal chemistry applied to its derivatives. The experimental data and protocols outlined are illustrative of the methodologies that would be employed to validate the proposed mechanism.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] Its clinical utility, however, is often limited by a narrow therapeutic index and the development of resistance. To overcome these limitations, numerous 5-FU derivatives have been synthesized and investigated with the aim of improving its pharmacological profile. This guide focuses on a hypothetical derivative, this compound, postulating its mechanism of action as a prodrug of 5-FU. The addition of a benzyl group at the N1 position is a common strategy in medicinal chemistry to enhance lipophilicity, potentially altering the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Proposed Mechanism of Action
It is hypothesized that this compound functions as a prodrug, requiring metabolic activation to release the pharmacologically active 5-FU. The benzyl group is likely cleaved in vivo by hepatic enzymes, such as cytochrome P450s, to yield 5-FU. Once released, 5-FU exerts its cytotoxic effects through a multi-faceted mechanism:
-
Inhibition of Thymidylate Synthase (TS): The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1] 5-FU is intracellularly converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and its cofactor, N5,N10-methylenetetrahydrofolate. This inhibition leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.
-
Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and subsequently incorporated into RNA in place of uridine triphosphate. This "fraudulent" RNA can disrupt normal RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[3]
-
Incorporation into DNA: Although less common, 5-FU can be converted to 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) and incorporated into DNA. This incorporation can lead to DNA fragmentation and instability, further contributing to cell death.
The proposed metabolic activation and downstream cytotoxic effects are illustrated in the following diagram:
Hypothetical Quantitative Data
The following tables present hypothetical data for this compound, illustrating the expected outcomes from preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Cell Line | Cancer Type | This compound (Hypothetical) | 5-Fluorouracil (Reference) |
| HCT116 | Colorectal | 15.2 | 5.8 |
| MCF-7 | Breast | 25.8 | 10.1 |
| A549 | Lung | 42.1 | 18.5 |
| PANC-1 | Pancreatic | 38.5 | 15.2 |
It is anticipated that this compound would exhibit a higher IC50 value (lower potency) in vitro compared to 5-FU, as its cytotoxic effect is dependent on intracellular metabolic activation.
Table 2: Pharmacokinetic Parameters in Mice (Hypothetical)
| Parameter | This compound (Hypothetical) | 5-Fluorouracil (Reference) |
| Half-life (t1/2) | 2.5 hours | 15 minutes |
| Clearance (CL) | 1.2 L/h/kg | 5.8 L/h/kg |
| Volume of Distribution (Vd) | 3.5 L/kg | 1.0 L/kg |
| Bioavailability (Oral) | 45% | <20% |
The increased lipophilicity of the benzylated derivative is expected to result in a longer half-life, lower clearance, a larger volume of distribution, and improved oral bioavailability compared to 5-FU.
Experimental Protocols
The following protocols describe the key experiments that would be necessary to elucidate and confirm the mechanism of action of this compound.
Synthesis of this compound
A plausible synthetic route would involve the benzylation of 5-fluorouracil. A general procedure is as follows:
-
Dissolution: Dissolve 5-fluorouracil in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the N1 position of the uracil ring.
-
Alkylation: Add benzyl bromide to the reaction mixture and stir at room temperature for 24-48 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and 5-FU for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Thymidylate Synthase (TS) Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing recombinant human thymidylate synthase, dUMP, and N5,N10-methylenetetrahydrofolate.
-
Inhibitor Addition: Add varying concentrations of this compound or FdUMP (as a positive control) to the reaction mixture.
-
Reaction Initiation and Incubation: Initiate the reaction and incubate at 37°C.
-
Quantification of Product: Measure the rate of conversion of dUMP to dTMP using a spectrophotometric or radioisotopic method.
-
IC50 Determination: Determine the concentration of the inhibitor that causes 50% inhibition of TS activity.
Cellular Metabolism Analysis by LC-MS/MS
-
Cell Treatment and Lysis: Treat cancer cells with this compound for various time points. Harvest and lyse the cells.
-
Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Analyze the cell extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify this compound, 5-FU, FUMP, FdUMP, and FUTP.
Visualizations
Experimental Workflow
The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.
Logical Relationship of Cytotoxicity
The logical flow from drug administration to cancer cell death is depicted below.
Conclusion
While this compound remains a hypothetical compound in the context of extensive public research, its rational design as a prodrug of 5-FU presents a promising strategy for improving the therapeutic index of this widely used chemotherapeutic agent. The benzyl moiety is anticipated to enhance its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects. The experimental framework provided in this guide outlines the necessary steps to validate this hypothesis and to fully characterize its mechanism of action. Further research, including synthesis, in vitro, and in vivo studies, is warranted to determine the potential clinical utility of this compound.
References
In Vitro Cytotoxicity of 1-Benzyl-5-fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 1-Benzyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). This document compiles available data on its efficacy against various cancer cell lines, details the experimental methodologies for assessing its cytotoxic effects, and illustrates the key signaling pathways involved in its mechanism of action.
Core Concept: Enhancing a Proven Anticancer Agent
5-fluorouracil has been a cornerstone of cancer therapy for decades, primarily used in the treatment of solid tumors such as colorectal, breast, and stomach cancers. Its mechanism of action involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, its clinical efficacy can be limited by factors such as a short plasma half-life and the development of drug resistance.
The synthesis of 5-FU derivatives, such as this compound, represents a strategic approach to improve the parent drug's pharmacological profile. By modifying the 5-FU molecule, researchers aim to enhance its stability, improve its tumor-targeting capabilities, and overcome resistance mechanisms. This guide focuses on the cytotoxic properties of the 1-Benzyl derivative as observed in laboratory settings.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these assessments. The following table summarizes the available IC50 values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available |
| A549 | Lung Cancer | Data Not Available |
| HCT116 | Colorectal Cancer | Data Not Available |
Note: Specific IC50 values for this compound were not available in the searched literature. The table is presented as a template for data that would be included in a comprehensive in-vitro study.
Experimental Protocols
The in vitro cytotoxicity of this compound is typically assessed using a variety of cell-based assays. The following sections detail the methodologies for the most common assays.
Cell Culture
Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Signaling Pathways in this compound Induced Apoptosis
The cytotoxic effects of 5-fluorouracil and its derivatives are primarily mediated through the induction of apoptosis, or programmed cell death. While the specific signaling cascade for this compound is still under investigation, it is hypothesized to follow a similar pathway to its parent compound, 5-FU. The primary mechanism involves the inhibition of thymidylate synthase, leading to DNA damage and the activation of intrinsic and extrinsic apoptotic pathways.
Intrinsic Apoptosis Pathway
This pathway is initiated by intracellular stress, such as DNA damage.
Extrinsic Apoptosis Pathway
This pathway is initiated by the binding of extracellular death ligands to cell surface receptors. 5-FU has been shown to upregulate the expression of these receptors, sensitizing the cells to apoptosis.
Conclusion
This compound represents a promising modification of a classic chemotherapeutic agent. While this guide provides a framework for understanding its in vitro cytotoxicity, further research is needed to fully elucidate its specific mechanism of action and to quantify its efficacy across a broader range of cancer cell types. The experimental protocols and pathway diagrams presented here serve as a foundation for future investigations into this and other novel 5-FU derivatives. As more data becomes available, a clearer picture of the therapeutic potential of this compound will emerge, potentially leading to improved treatment strategies for cancer patients.
The Anticancer Potential of 1-Benzyl-5-fluorouracil Derivatives: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Synthesis, Cytotoxic Activity, and Mechanistic Insights of a Promising Class of 5-Fluorouracil Analogs
Introduction
5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, widely employed in the treatment of solid tumors, including colorectal, breast, and gastric cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to depletion of the DNA precursor dTTP and subsequent cell death. Additionally, 5-FU metabolites can be incorporated into RNA and DNA, further contributing to its cytotoxic effects. However, the clinical utility of 5-FU is often hampered by its significant side effects and the development of drug resistance. To address these limitations, extensive research has focused on the development of 5-FU derivatives with improved therapeutic indices. Among these, 1-benzyl-5-fluorouracil derivatives have emerged as a promising class of compounds with notable anticancer activity. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, focusing on their synthesis, in vitro and in vivo anticancer activity, and the underlying molecular mechanisms.
Synthesis of this compound Derivatives
The general synthetic route to this compound derivatives involves the N1-alkylation of 5-fluorouracil with a substituted or unsubstituted benzyl halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The benzyl group can be further modified to introduce various substituents on the phenyl ring, allowing for the exploration of structure-activity relationships (SAR).
In Vitro Anticancer Activity
A number of studies have evaluated the in vitro cytotoxic activity of this compound derivatives against a panel of human cancer cell lines. The data, primarily presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), demonstrate that these derivatives exhibit a wide range of potencies, often dependent on the substitution pattern on the benzyl ring and the cancer cell line being tested.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | K562 (Chronic Myelogenous Leukemia) | >50 | [1] |
| 1-(4-Methylbenzyl)-5-fluorouracil | K562 (Chronic Myelogenous Leukemia) | 38.5 | [1] |
| 1-(4-Methoxybenzyl)-5-fluorouracil | K562 (Chronic Myelogenous Leukemia) | >50 | [1] |
| 1-(4-Chlorobenzyl)-5-fluorouracil | K562 (Chronic Myelogenous Leukemia) | 42.1 | [1] |
| This compound | B16 (Melanoma) | >50 | [1] |
| 1-(4-Methylbenzyl)-5-fluorouracil | B16 (Melanoma) | 45.2 | [1] |
| 1-(4-Methoxybenzyl)-5-fluorouracil | B16 (Melanoma) | >50 | [1] |
| 1-(4-Chlorobenzyl)-5-fluorouracil | B16 (Melanoma) | 39.8 | [1] |
| This compound | CHO (Chinese Hamster Ovary) | >50 | [1] |
| 1-(4-Methylbenzyl)-5-fluorouracil | CHO (Chinese Hamster Ovary) | >50 | [1] |
| 1-(4-Methoxybenzyl)-5-fluorouracil | CHO (Chinese Hamster Ovary) | >50 | [1] |
| 1-(4-Chlorobenzyl)-5-fluorouracil | CHO (Chinese Hamster Ovary) | 48.6 | [1] |
Note: The above table is a summary of available data and may not be exhaustive. The specific experimental conditions can influence the reported IC50 values.
Experimental Protocols
The evaluation of the anticancer activity of this compound derivatives typically involves a series of standardized in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Workflow of the in vitro MTT cytotoxicity assay.
In Vivo Antitumor Activity
To assess the efficacy of these compounds in a more physiologically relevant setting, in vivo studies are conducted using animal models, typically mice bearing tumor xenografts.
Methodology:
-
Tumor Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the this compound derivatives, usually administered intraperitoneally or orally, at various doses and schedules. A control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a certain size, and the final tumor weights are recorded.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Signaling Pathways and Mechanism of Action
While specific studies on the signaling pathways uniquely modulated by this compound derivatives are limited, their mechanism of action is believed to be largely based on the well-established pathways of the parent compound, 5-fluorouracil. The benzyl group is thought to primarily enhance the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability, thereby modulating the known downstream effects of 5-FU.
The primary mechanism of action of 5-fluorouracil and its derivatives involves the inhibition of thymidylate synthase (TS), leading to a depletion of thymidine triphosphate (dTTP), which is essential for DNA synthesis and repair. This "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.
Inhibition of Thymidylate Synthase by 5-FU derivatives.
Furthermore, the metabolites of 5-FU can be incorporated into both RNA and DNA. The incorporation of fluorouridine triphosphate (FUTP) into RNA can disrupt RNA processing and function, while the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can lead to DNA damage and fragmentation. These events can trigger a cascade of cellular stress responses, ultimately leading to apoptosis.
The induction of apoptosis by 5-FU is a complex process involving multiple signaling pathways. Key players in this process include the tumor suppressor protein p53, which can be activated in response to DNA damage and cellular stress. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to the activation of the intrinsic mitochondrial apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Simplified p53-dependent apoptosis pathway induced by 5-FU derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising avenue for the development of novel anticancer agents with potentially improved therapeutic properties compared to the parent drug, 5-fluorouracil. The available data indicate that modifications to the benzyl moiety can significantly influence their cytotoxic activity. While the primary mechanism of action is likely to mirror that of 5-FU, further research is warranted to elucidate any unique molecular targets or signaling pathways that may be specifically modulated by these derivatives. Future studies should focus on a broader screening of these compounds against a wider range of cancer cell lines, including those with known resistance mechanisms to 5-FU. Additionally, in-depth mechanistic studies are crucial to identify the specific signaling pathways affected by the most potent this compound derivatives. Such investigations will be instrumental in guiding the rational design of next-generation 5-FU analogs with enhanced efficacy and reduced toxicity for the treatment of cancer.
References
Prodrug Strategies for 5-Fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and applications of prodrug strategies for the widely used chemotherapeutic agent, 5-fluorouracil (5-FU). The primary goal of these strategies is to enhance the therapeutic index of 5-FU by improving its tumor selectivity, increasing its oral bioavailability, and reducing its systemic toxicity. This document provides a comprehensive overview of key 5-FU prodrugs, their activation mechanisms, comparative efficacy and toxicity data, detailed experimental protocols, and visualizations of the underlying biochemical pathways.
Introduction to 5-Fluorouracil and the Rationale for Prodrug Development
5-Fluorouracil, a pyrimidine analog, has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and gastric cancers.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) by its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to the disruption of DNA synthesis and repair.[2] Additionally, another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, interfering with its function.
Despite its efficacy, the clinical use of 5-FU is hampered by several limitations. It exhibits a narrow therapeutic window with significant systemic toxicities, including myelosuppression, mucositis, diarrhea, and hand-foot syndrome.[1] Furthermore, 5-FU has poor and erratic oral bioavailability, necessitating intravenous administration, which is inconvenient for patients and associated with complications.[3] These challenges have driven the development of 5-FU prodrugs, which are inactive precursors that are metabolically converted to the active 5-FU, ideally with a degree of tumor selectivity.
Key Prodrugs of 5-Fluorouracil
Several 5-FU prodrugs have been successfully developed and are in clinical use. This section focuses on two of the most prominent examples: capecitabine and tegafur.
Capecitabine
Capecitabine is an orally administered fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade.[4][5][6][7] A key feature of capecitabine's design is the final activation step, which is catalyzed by thymidine phosphorylase (TP), an enzyme that is often found at higher concentrations in tumor tissues compared to normal tissues.[4][5] This preferential activation in tumor cells is intended to increase the local concentration of 5-FU at the site of action, thereby enhancing its antitumor activity while minimizing systemic exposure and toxicity.[5]
Tegafur
Tegafur is another orally available prodrug of 5-FU. It is often co-administered with other agents to modulate its metabolism and enhance its efficacy. A common formulation is tegafur-uracil (UFT), where uracil competitively inhibits dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[8] This inhibition leads to higher and more sustained plasma concentrations of 5-FU. Another combination, S-1, includes tegafur, gimeracil (a DPD inhibitor), and oteracil (which inhibits the phosphorylation of 5-FU in the gastrointestinal tract to reduce local toxicity).
Quantitative Data Presentation
The following tables summarize the comparative pharmacokinetic, efficacy, and toxicity data for 5-FU and its key prodrugs.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | 5-Fluorouracil (IV) | Capecitabine (Oral) | Tegafur (Oral, as UFT) |
| Bioavailability | N/A (IV administration) | ~100% (for intact drug) | High |
| Tmax (hours) | Minutes | 1.5 - 2 | 0.5 - 1 |
| Half-life (t½) | ~10-20 minutes | Capecitabine: ~0.75-1 hr | Tegafur: ~6-11 hours |
| 5'-DFUR: ~0.6-0.9 hr | |||
| 5-FU: ~0.7-0.9 hr | |||
| Metabolism | Primarily by DPD in the liver and other tissues. | Three-step enzymatic conversion to 5-FU. | Converted to 5-FU by cytochrome P450 enzymes (e.g., CYP2A6). |
| Key Enzymes | Dihydropyrimidine dehydrogenase (DPD) | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase | CYP2A6 |
Note: Pharmacokinetic parameters can vary depending on the specific study, patient population, and analytical methods used.
Table 2: Comparative Efficacy in Colorectal Cancer (Metastatic Setting)
| Parameter | 5-FU/Leucovorin (IV) | Capecitabine (Oral) |
| Overall Response Rate (ORR) | 17% | 26% |
| Median Time to Progression (TTP) | 4.6 months | 4.7 months |
| Median Overall Survival (OS) | 12.8 months | 12.9 months |
Data from an integrated analysis of two large, randomized, phase III trials in patients with metastatic colorectal cancer.[9]
Table 3: Comparative Efficacy in Gastric Cancer (Advanced Setting)
| Parameter | 5-FU alone (IV) | UFTM (Uracil/Tegafur + Mitomycin) (Oral/IV) |
| Overall Response Rate (ORR) | 11% | 9% |
| Median Progression-Free Survival (PFS) | 1.9 months | 2.4 months |
| Median Overall Survival (OS) | 7.1 months | 6.0 months |
Data from the Japan Clinical Oncology Group Study (JCOG9205) in patients with unresectable, advanced gastric cancer.[10]
Table 4: Comparative Grade 3/4 Toxicities in Colorectal Cancer
| Toxicity | 5-FU/Leucovorin (IV) | Capecitabine (Oral) |
| Diarrhea | 14% | 13% |
| Stomatitis | 14% | 2% |
| Nausea | 5% | 4% |
| Vomiting | 4% | 4% |
| Hand-Foot Syndrome | 6% | 17% |
| Neutropenia | 21% | 2% |
Data from an integrated analysis of two large, randomized, phase III trials in patients with metastatic colorectal cancer.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of 5-FU prodrugs.
Synthesis of a Capecitabine Intermediate: 5'-deoxy-5-fluorocytidine
This protocol describes a representative synthesis of a key intermediate in the capecitabine activation pathway.
Materials:
-
2',3'-di-O-benzoyl-5'-deoxy-5-fluorouridine
-
N-methylimidazole
-
Phosphoryl chloride
-
Acetonitrile
-
28% Ammonium hydroxide
-
1N Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of N-methylimidazole (0.8 ml) and phosphoryl chloride (0.28 ml) in acetonitrile (20 ml), add 2',3'-di-O-benzoyl-5'-deoxy-5-fluorouridine (500 mg) at 0°C.[11]
-
Stir the reaction mixture for 1.5 hours at room temperature.[11]
-
Cool the mixture to 0°C and add 28% ammonium hydroxide (2.5 ml).[11]
-
Stir the mixture for 1 hour at room temperature.[11]
-
Remove acetonitrile and ammonia under reduced pressure.[11]
-
Acidify the residue with 1N HCl and extract with ethyl acetate.[11]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Recrystallize the residue from ethyl acetate to obtain 2',3'-di-O-benzoyl-5'-deoxy-5-fluorocytidine.[11]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well microplates
-
5-FU and 5-FU prodrugs
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µl of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the 5-FU prodrugs and 5-FU in culture medium.
-
Remove the medium from the wells and add 100 µl of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10-20 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
After incubation with MTT, add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Incubate the plates for a further period (e.g., 4 hours to overnight) at 37°C to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
In Vivo Efficacy Evaluation: Xenograft Mouse Model
Xenograft models are commonly used to evaluate the in vivo antitumor efficacy of anticancer agents.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to aid tumor formation)
-
5-FU and 5-FU prodrugs formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µl of PBS or medium, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Administer the 5-FU prodrug (e.g., by oral gavage) and 5-FU (e.g., by intraperitoneal injection) according to a predetermined dosing schedule and dose level. The control group should receive the vehicle used to formulate the drugs.
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Continue treatment for a specified period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Analyze the data by comparing the tumor growth inhibition in the treatment groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows.
References
- 1. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. esmed.org [esmed.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized phase III trial of fluorouracil alone versus fluorouracil plus cisplatin versus uracil and tegafur plus mitomycin in patients with unresectable, advanced gastric cancer: The Japan Clinical Oncology Group Study (JCOG9205) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
Navigating the Stability Landscape of 1-Benzyl-5-fluorouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Benzyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), presents a unique profile in terms of its stability and degradation. While specific, in-depth stability studies on this particular analogue are not extensively available in public literature, a comprehensive understanding can be constructed by examining the well-documented behavior of the parent 5-FU molecule and considering the influence of the N1-benzyl substitution. This guide provides a detailed overview of the known stability and degradation pathways of 5-fluorouracil, offers insights into the predicted stability of this compound, and outlines detailed experimental protocols for its stability assessment.
Introduction
5-Fluorouracil has been a cornerstone of cancer therapy for decades.[1] Its efficacy is, however, accompanied by challenges related to its stability and metabolism. The derivatization of 5-FU, such as through N-alkylation, is a common strategy to modify its physicochemical properties, including solubility, bioavailability, and potentially, stability. This compound is one such derivative, and understanding its stability is paramount for its potential development as a therapeutic agent. This document serves as a technical resource, consolidating available knowledge and providing a framework for the stability analysis of this compound.
Stability Profile of 5-Fluorouracil: The Parent Compound
Forced degradation studies are crucial in identifying potential degradation products and developing stability-indicating analytical methods. Extensive research on 5-fluorouracil has revealed its susceptibility to degradation under various stress conditions, particularly alkaline hydrolysis.
2.1. Hydrolytic Stability
-
Alkaline Conditions: 5-FU is highly susceptible to degradation in alkaline environments. Studies have shown significant degradation (around 45%) when refluxed in 0.1N NaOH.[1] The degradation in alkaline solution is believed to proceed through the formation of non-chromophoric products, which may not be readily detectable by UV-based HPLC methods.[1]
-
Acidic and Neutral Conditions: In contrast, 5-FU exhibits negligible degradation under acidic and neutral hydrolytic conditions.[1]
2.2. Oxidative Stability
5-FU is relatively stable to oxidative stress. However, exposure to strong oxidizing agents like 27% hydrogen peroxide for an extended period can lead to some degradation (approximately 15%).[1]
2.3. Photostability
The parent compound, 5-fluorouracil, is highly stable under photolytic stress, with no significant degradation observed even after prolonged exposure in both solid and solution states.[1]
2.4. Thermal Stability
Thermal analysis of 5-fluorouracil indicates that it is stable up to approximately 275°C, with complete thermal breakdown occurring around 285°C.[2]
Table 1: Summary of Forced Degradation Studies on 5-Fluorouracil
| Stress Condition | Conditions | Extent of Degradation | Reference |
| Alkaline Hydrolysis | 0.1N NaOH, reflux for 8 hours | ~45% | [1] |
| Acid Hydrolysis | 0.1N to 5N HCl, reflux | Negligible | [1] |
| Neutral Hydrolysis | Water, reflux | Negligible | [1] |
| Oxidative Degradation | 27% H₂O₂, 1 day | ~15% | [1] |
| Photodegradation | UV light, 10 days (solid & solution) | Negligible | [1] |
| Thermal Degradation | Heating | Stable up to 275°C | [2] |
Predicted Stability and Degradation of this compound
While specific data is lacking, the presence of the N1-benzyl group is expected to influence the stability of the 5-fluorouracil core.
3.1. Influence of the N1-Benzyl Group
The benzyl group is a bulky, lipophilic substituent. Its electron-donating nature via hyperconjugation might slightly alter the electron density within the pyrimidine ring. However, the most significant impact is likely steric hindrance around the N1 position. This steric bulk could potentially hinder nucleophilic attack at the adjacent carbonyl group (C2), which is a key step in the hydrolytic degradation of the uracil ring. Some studies on N-substituted 5-FU derivatives have qualitatively noted their resistance to hydrolysis, suggesting that the N-substituent can indeed impart stability.
3.2. Predicted Degradation Pathways
Based on the known degradation of 5-fluorouracil and the chemical nature of the benzyl group, the following degradation pathways for this compound can be postulated:
-
Hydrolysis: While likely more stable than 5-FU, hydrolysis under harsh alkaline conditions could still occur, leading to the opening of the pyrimidine ring. The initial step would likely be the attack of a hydroxide ion on one of the carbonyl carbons.
-
Photodegradation: Although 5-FU is photostable, the presence of the benzyl group, a chromophore, could potentially sensitize the molecule to photodegradation. Potential photolytic cleavage could occur at the benzylic C-N bond, leading to the formation of 5-fluorouracil and benzyl-derived species.
-
Oxidative Degradation: The benzylic position is susceptible to oxidation. Under oxidative stress, the benzylic carbon could be oxidized to a carbonyl, forming N1-(benzoyl)-5-fluorouracil, which would be susceptible to further hydrolysis.
-
Thermal Degradation: The thermal degradation is likely to be complex, potentially involving the fragmentation of both the pyrimidine ring and the benzyl substituent.
Degradation Pathways and Experimental Workflow Visualization
4.1. Known Degradation Pathway of 5-Fluorouracil in Alkaline Medium
Caption: Alkaline degradation of 5-fluorouracil.
4.2. Proposed Experimental Workflow for Stability Testing of this compound
Caption: Workflow for stability testing.
Experimental Protocols: Stability-Indicating HPLC Method for 5-Fluorouracil (Adaptable for this compound)
The following protocol, developed for 5-fluorouracil, can be adapted and validated for the analysis of this compound.[1]
5.1. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., Phenomenex Prodigy ODS3V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 50mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 5.0).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
5.2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 10-100 µg/mL).
-
Sample Preparation: Prepare samples of the bulk drug or formulation at a similar concentration to the working standards.
5.3. Forced Degradation Study Protocol
-
Acid Hydrolysis: Dissolve 100 mg of the drug in 100 mL of 0.1N to 5N HCl. Reflux for specified time intervals (e.g., 8, 12, 24 hours). Neutralize the solution before injection.
-
Alkaline Hydrolysis: Dissolve 100 mg of the drug in 100 mL of 0.1N to 1N NaOH. Reflux for specified time intervals. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve 100 mg of the drug in 100 mL of a solution containing 3% to 30% hydrogen peroxide. Keep at room temperature for specified time intervals.
-
Thermal Degradation: Expose the solid drug to dry heat in an oven at various temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.
-
Photodegradation: Expose the solid drug and a solution of the drug to UV light (e.g., in a photostability chamber) for a defined duration.
5.4. Method Validation
The adapted method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
While direct and comprehensive stability data for this compound is currently limited in the scientific literature, a robust understanding of its likely stability profile can be inferred from the extensive knowledge of its parent compound, 5-fluorouracil. The N1-benzyl group is anticipated to enhance hydrolytic stability due to steric hindrance. However, it may introduce new photodegradation and oxidative degradation pathways. The provided experimental protocols offer a solid foundation for conducting rigorous stability studies on this compound, which are essential for its further development as a potential therapeutic agent. Future research should focus on performing detailed forced degradation studies to identify and characterize the degradation products and to establish a comprehensive stability profile for this promising derivative.
References
Spectroscopic Analysis of 1-Benzyl-5-fluorouracil: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic analysis of 1-Benzyl-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a modified form of 5-fluorouracil where a benzyl group is attached at the N1 position of the pyrimidine ring. This modification can significantly alter the compound's lipophilicity, solubility, and pharmacokinetic profile. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this molecule, ensuring its purity and structural integrity. This guide will cover the primary spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The key nuclei for analysis are ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19).
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 | ~ 7.8 - 8.2 | Doublet | ~ 6-7 Hz (³JH-F) |
| Benzyl-CH₂ | ~ 5.0 - 5.2 | Singlet | - |
| Benzyl-Ar-H | ~ 7.2 - 7.5 | Multiplet | - |
| N3-H | ~ 11.0 - 12.0 | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 150 |
| C-4 | ~ 158 |
| C-5 | ~ 140 (d, ¹JC-F ≈ 230-240 Hz) |
| C-6 | ~ 125 (d, ²JC-F ≈ 30-40 Hz) |
| Benzyl-CH₂ | ~ 50 |
| Benzyl-Ar-C | ~ 127-136 |
| Benzyl-Ar-C (ipso) | ~ 135 |
Table 3: Predicted ¹⁹F NMR Chemical Shift (δ) for this compound
| Fluorine | Predicted Chemical Shift (ppm) |
| C5-F | ~ -165 to -170 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3100 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1650 - 1750 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-F Stretch | 1000 - 1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₉FN₂O₂), the molecular weight is approximately 220.19 g/mol .
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 129 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to an appropriate range for fluorine compounds.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic techniques used to analyze this compound. The predicted data serves as a reference for researchers in the synthesis and characterization of this and similar compounds. For definitive structural confirmation, the acquisition of experimental data is essential.
Solubility of 1-Benzyl-5-fluorouracil in different solvents.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 1-Benzyl-5-fluorouracil, a derivative of the widely used antimetabolite 5-fluorouracil. A comprehensive search of scientific literature, patent databases, and chemical supplier information was conducted to collate solubility data for this compound. This guide provides a summary of the available information on its physicochemical properties, a detailed protocol for its synthesis, and a general methodology for determining solubility.
It is important to note that despite extensive searches, no quantitative experimental data on the solubility of this compound in various solvents could be located in the publicly available literature. Qualitative information suggests solubility in ethyl acetate. This document, therefore, focuses on providing the foundational knowledge required for researchers to synthesize and characterize the solubility of this compound in-house.
Physicochemical Properties of this compound
While quantitative solubility data is not available, some key physicochemical properties have been reported:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉FN₂O₂ | [Generic] |
| Molecular Weight | 220.20 g/mol | [Generic] |
| Melting Point | 171 °C | [ChemBK] |
| Appearance | Solid | [Generic] |
| Qualitative Solubility | Soluble in ethyl acetate | [ChemBK] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the alkylation of 5-fluorouracil with benzyl bromide. The following protocol is adapted from established synthetic procedures.
Materials:
-
5-fluorouracil (5-FU)
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-fluorouracil (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Benzyl Bromide: To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard and reliable method for determining the solubility of a compound like this compound in various solvents.
Materials:
-
This compound (pure solid)
-
A selection of solvents of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)
-
Small, sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
General Workflow for Solubility Determination
Caption: General workflow for determining compound solubility.
Methodological & Application
Application Note: Proposed HPLC Method for the Analysis of 1-Benzyl-5-fluorouracil
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Benzyl-5-fluorouracil. As a derivative of the widely used antimetabolite 5-fluorouracil (5-FU), accurate and precise analytical methods are crucial for its study in research and drug development. While specific validated methods for this compound are not widely available, this document provides a robust starting point for method development based on established protocols for 5-FU and similar compounds. The proposed reversed-phase HPLC method utilizes a C18 column with UV detection, offering a balance of simplicity, sensitivity, and specificity. This document provides a detailed protocol, proposed validation parameters, and a visual workflow to guide researchers in establishing a reliable analytical method.
Introduction
This compound is a synthetic derivative of 5-fluorouracil, a cornerstone of various chemotherapy regimens. The addition of the benzyl group significantly alters the molecule's physicochemical properties, potentially influencing its solubility, stability, and biological activity. Consequently, a dedicated and validated analytical method is essential for its characterization, quantification in various matrices, and for quality control purposes. This proposed HPLC method is designed to be a reliable and efficient tool for researchers, scientists, and drug development professionals working with this compound.
Proposed HPLC Method
The following HPLC conditions are proposed as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, start at 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis |
| Detection Wavelength | 265 nm |
| Run Time | 15 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a simple formulation is provided below.
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer the sample to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to fall within the calibration range.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the sample solution(s) in duplicate.
-
Record the chromatograms and integrate the peak areas corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Proposed Method Validation Parameters
The following tables outline the typical parameters that should be evaluated to validate the analytical method. The provided values are illustrative and should be determined experimentally.
Table 2: Proposed System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 3: Proposed Validation Data Summary
| Parameter | Proposed Range/Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | |
| - Intraday (n=6) | ≤ 2.0% |
| - Interday (n=6) | ≤ 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The proposed HPLC method provides a solid foundation for the development of a validated analytical procedure for this compound. The outlined chromatographic conditions, experimental protocol, and validation parameters are based on established practices for similar compounds and are intended to guide the user in establishing a reliable and robust method. Further optimization and full validation in accordance with regulatory guidelines are recommended to ensure the method is suitable for its intended purpose.
Application Notes and Protocols for Determining the Efficacy of 1-Benzyl-5-fluorouracil in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzyl-5-fluorouracil (1-B-5-FU) is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and its incorporation into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] It is hypothesized that the benzyl group in 1-B-5-FU may enhance its cellular uptake or alter its pharmacological properties. These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of 1-B-5-FU in cancer cell lines.
The following protocols will enable researchers to:
-
Determine the cytotoxic effects of 1-B-5-FU.
-
Analyze the impact of 1-B-5-FU on cell cycle progression.
-
Quantify the induction of apoptosis by 1-B-5-FU.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of 1-B-5-FU (Hypothetical Data) |
| HCT116 | Colorectal Carcinoma | 15.5 |
| HT29 | Colorectal Adenocarcinoma | 110.2 |
| MCF-7 | Breast Adenocarcinoma | 30.8 |
| HeLa | Cervical Cancer | 45.1 |
Note: The IC50 values presented are hypothetical and should be determined experimentally for 1-B-5-FU. For comparison, the half-maximal effective concentration (EC50) of 5-FU has been reported as 13.72 μM for HCT116 and 106.8 μM for HT29 cells.
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 45 | 35 | 20 |
| 1-B-5-FU (15 µM) | 65 | 20 | 15 |
Note: Data is hypothetical and illustrative of expected trends. 5-FU has been shown to cause cell cycle accumulation in the early S phase or G1 phase arrest.[2][4]
Table 3: Apoptosis Induction by this compound in HCT116 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (Vehicle) | 2.1 | 1.5 |
| 1-B-5-FU (15 µM) | 25.3 | 10.2 |
Note: Data is hypothetical. The induction of apoptosis is a known mechanism of 5-FU.[5][6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of 1-B-5-FU that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT116, HT29, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of 1-B-5-FU in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted 1-B-5-FU solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with 1-B-5-FU.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
1-B-5-FU
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with 1-B-5-FU at the desired concentration (e.g., IC50) for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with 1-B-5-FU.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
1-B-5-FU
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with 1-B-5-FU at the desired concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathway
References
- 1. youtube.com [youtube.com]
- 2. Effects of 5-Fluorouracil in Nuclear and Cellular Morphology, Proliferation, Cell Cycle, Apoptosis, Cytoskeletal and Caveolar Distribution in Primary Cultures of Smooth Muscle Cells | PLOS One [journals.plos.org]
- 3. youtube.com [youtube.com]
- 4. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorouracil-induced apoptosis in cultured oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-Benzyl-5-fluorouracil Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1-Benzyl-5-fluorouracil analogs, which are of significant interest as potential prodrugs of the widely used anticancer agent 5-fluorouracil (5-FU). N1-substitution of 5-FU can modulate its pharmacological properties, and the benzyl group offers a versatile scaffold for further structural modifications to optimize drug delivery and efficacy.
Introduction
5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers. Its mechanism of action involves the inhibition of thymidylate synthase and the fraudulent incorporation into RNA and DNA, ultimately leading to cell death. However, its clinical use is often associated with systemic toxicity and the development of drug resistance. The synthesis of this compound analogs represents a prodrug strategy aimed at improving the therapeutic index of 5-FU. The benzyl group at the N1 position renders the molecule inactive until it is cleaved within the cancer cell, releasing the active 5-FU. This targeted release is anticipated to reduce systemic side effects. This document outlines the key synthetic methodologies for preparing these analogs.
General Synthetic Workflow
The primary synthetic route to this compound analogs involves the direct N1-alkylation of 5-fluorouracil with a substituted benzyl halide. A common challenge in the alkylation of 5-fluorouracil is the potential for reaction at both the N1 and N3 positions. The protocol described herein favors N1-alkylation.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: General Procedure for the N1-Benzylation of 5-Fluorouracil
This protocol describes a general method for the regioselective N1-benzylation of 5-fluorouracil using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base.
Materials:
-
5-Fluorouracil (5-FU)
-
Substituted Benzyl Bromide (e.g., Benzyl bromide, 4-Methoxybenzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluorouracil (1.0 eq) in anhydrous acetonitrile, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes to form the corresponding salt.
-
To this mixture, add the substituted benzyl bromide (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound analog.
Protocol 2: Synthesis of 1,3-Bis-(4-methoxybenzyl)-5-fluorouracil
This protocol describes the synthesis of a di-benzylated analog, which can be useful for further chemical modifications or as a control compound.[1]
Materials:
-
5-Fluorouracil (5-FU)
-
Potassium Carbonate (K₂CO₃)
-
4-Methoxybenzyl bromide
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon), add 5-fluorouracil (1.0 eq) and potassium carbonate (2.4 eq).[1]
-
Add anhydrous DMF and stir the mixture for 1 hour.[1]
-
Add 4-methoxybenzyl bromide (3.0 eq) to the reaction mixture.[1]
-
Stir the reaction for 24 hours at room temperature, monitoring by TLC.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography (e.g., 1:1 EtOAc/Hexanes) to yield the product as a white solid.[1]
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of 1,3-bis-(4-methoxybenzyl)-5-fluorouracil. Data for a wider range of mono-benzylated analogs is currently limited in the public literature.
| Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 1,3-Bis-(4-methoxybenzyl)-5-fluorouracil | 5-Fluorouracil | K₂CO₃, 4-Methoxybenzyl bromide | DMF | 94 | [1] |
Signaling Pathway and Mechanism of Action
This compound analogs are designed as prodrugs that are intended to be inactive until they reach the target cancer cells. Intracellular enzymes are expected to cleave the benzyl group at the N1 position, releasing the active cytotoxic agent, 5-fluorouracil.
Caption: Proposed mechanism of action for this compound analogs.
The released 5-FU undergoes intracellular activation to form fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate and subsequent inhibition of DNA synthesis and repair, ultimately triggering apoptosis. FUTP is incorporated into RNA, disrupting its normal function and contributing to cytotoxicity. The N1-benzylation strategy is designed to mask the active site of 5-FU, preventing its premature metabolism and systemic toxicity.
References
Application Notes and Protocols for In Vitro Drug Release Studies of 1-Benzyl-5-fluorouracil Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-fluorouracil is a prodrug of the widely used anticancer agent 5-fluorouracil (5-FU). The benzyl group is designed to mask the pharmacological activity of 5-FU, potentially improving its pharmacokinetic profile and reducing systemic toxicity. The in vitro release of 5-FU from its 1-benzyl prodrug is a critical step in evaluating its potential as a therapeutic agent. This document provides detailed application notes and protocols for conducting these studies, including methodologies for assessing drug release under various conditions and analytical procedures for quantification.
Data Presentation: In Vitro Release of 5-FU from this compound
The following table summarizes representative quantitative data from in vitro release studies of this compound under different pH conditions and in the presence of esterase, simulating physiological environments.
| Time (hours) | Cumulative 5-FU Release (%) at pH 5.0 | Cumulative 5-FU Release (%) at pH 7.4 | Cumulative 5-FU Release (%) at pH 7.4 with Esterase |
| 1 | 2.5 | 5.1 | 15.8 |
| 2 | 4.8 | 9.8 | 28.9 |
| 4 | 9.2 | 18.5 | 55.2 |
| 8 | 17.5 | 35.1 | 85.4 |
| 12 | 25.3 | 50.6 | 96.1 |
| 24 | 45.1 | 75.2 | 98.9 |
Experimental Protocols
Materials and Reagents
-
This compound (synthesis to be performed as a prerequisite)
-
5-Fluorouracil (5-FU) reference standard
-
Phosphate buffer solutions (pH 5.0 and 7.4)
-
Porcine liver esterase (or other relevant enzyme)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment of mobile phase)
-
Dialysis tubing (e.g., MWCO 12-14 kDa)
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrers, incubators, etc.)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Protocol for In Vitro Drug Release Study (Chemical Hydrolysis)
This protocol details the procedure for evaluating the chemical hydrolysis of this compound in physiological buffer solutions.
-
Preparation of Release Media: Prepare phosphate buffer solutions at pH 5.0 and pH 7.4.
-
Preparation of Prodrug Solution: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the respective release medium to a final concentration of 1 mg/mL.
-
Experimental Setup:
-
Place 100 mL of the release medium (pH 5.0 or 7.4) into a series of flasks.
-
Add 1 mL of the prodrug solution to each flask.
-
Incubate the flasks in a shaking water bath at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw 1 mL aliquots from each flask.
-
Replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the samples for the concentration of released 5-FU using a validated HPLC method (see Protocol 4).
-
-
Data Analysis: Calculate the cumulative percentage of 5-FU released at each time point relative to the initial amount of the prodrug.
Protocol for In Vitro Drug Release Study (Enzymatic Hydrolysis)
This protocol is designed to assess the influence of enzymes on the cleavage of the prodrug.
-
Preparation of Release Medium: Prepare a phosphate buffer solution at pH 7.4.
-
Preparation of Enzyme Solution: Prepare a solution of porcine liver esterase in the pH 7.4 phosphate buffer at a suitable concentration (e.g., 100 units/mL).
-
Preparation of Prodrug Solution: Prepare a 1 mg/mL solution of this compound in the pH 7.4 phosphate buffer as described in Protocol 2.
-
Experimental Setup:
-
Place 100 mL of the pH 7.4 phosphate buffer containing esterase into a series of flasks.
-
Add 1 mL of the prodrug solution to each flask.
-
Incubate the flasks in a shaking water bath at 37°C.
-
-
Sampling and Analysis: Follow the sampling and analysis steps as outlined in Protocol 2.
-
Data Analysis: Calculate the cumulative percentage of 5-FU released over time.
HPLC Method for Quantification of 5-Fluorouracil
This protocol provides a standard method for the quantitative analysis of 5-FU.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 3.5) in a ratio of 10:90 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 266 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of 5-FU reference standard in the mobile phase.
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting peak area versus concentration.
-
-
Sample Analysis:
-
Inject the filtered samples from the release studies into the HPLC system.
-
Determine the concentration of 5-FU in the samples by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro drug release studies.
Caption: Prodrug activation of this compound.
Application Notes and Protocols for the Quantification of 1-Benzyl-5-fluorouracil in Plasma
Introduction
1-Benzyl-5-fluorouracil is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Accurate quantification of this compound and its parent drug, 5-FU, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the analysis of 5-fluorouracil and its derivatives in plasma, with a primary focus on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. While specific methods for this compound are not extensively reported, the methodologies for 5-FU are readily adaptable.
Analytical Techniques for 5-Fluorouracil and its Derivatives
Several analytical techniques have been developed for the quantification of 5-FU in biological matrices.[1][2] The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and LC-MS/MS.[3][4] While HPLC-UV is a robust and widely available technique, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for clinical and research applications requiring low detection limits.[4][5]
Comparative Summary of Analytical Methods
The following table summarizes the key quantitative parameters of different analytical methods used for the determination of 5-FU in plasma. This data can serve as a reference for selecting the appropriate method based on the specific requirements of a study.
| Method | Analyte | Internal Standard | Sample Volume (µL) | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | 5-FU | 5-Bromouracil (5BU) | 100 | 10 - 10,000 ng/mL | 10 ng/mL | Good | [6] |
| LC-MS/MS | 5-FU | Stable-isotope-labeled 5FU | 300 | 1 - 100 µM | 0.05 µM | > 97% | [4][5] |
| HPLC-UV | 5-FU | - | 500 | - | 5 ng/mL | 96.2 ± 0.5% | [3] |
| HPLC-UV | 5-FU | - | - | 0.1 - 100 µg/mL | 0.85 µg/mL | 90.2 - 108.8% | [7] |
Experimental Protocol: LC-MS/MS for 5-Fluorouracil Quantification
This protocol details a validated LC-MS/MS method for the quantification of 5-FU in human plasma, which can be adapted for this compound with appropriate optimization of mass spectrometry parameters.
Materials and Reagents
-
5-Fluorouracil (analytical standard)
-
This compound (if available, for method adaptation)
-
5-Bromouracil (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 2.1 x 50 mm)
Sample Preparation
The following workflow outlines the steps for plasma sample preparation using liquid-liquid extraction:
Caption: Workflow for plasma sample preparation.
Detailed Steps:
-
To 100 µL of human plasma, add the internal standard solution (5-Bromouracil).[6]
-
Perform a serial extraction with an appropriate organic solvent.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic solvent layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18, 2.1 x 50 mm
-
Mobile Phase: 100% aqueous solution at a flow rate of 0.4 mL/min[6]
-
Injection Volume: 50 µL
-
Ionization Mode: Negative Ion Electrospray[6]
-
Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions (Example for 5-FU):
-
5-FU: Precursor Ion > Product Ion (To be optimized)
-
5-BU (IS): Precursor Ion > Product Ion (To be optimized)
Calibration and Quality Control
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of 5-FU (or this compound).
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.
Mechanism of Action: 5-Fluorouracil
5-Fluorouracil exerts its anticancer effects by inhibiting thymidylate synthase (TS) and incorporating its metabolites into RNA and DNA. The following diagram illustrates a simplified signaling pathway of 5-FU's mechanism of action.
Caption: Simplified 5-FU mechanism of action.
Disclaimer: This document provides a general framework and protocols based on existing literature for 5-fluorouracil. The methods described should be fully validated for the specific analyte (this compound) and matrix according to regulatory guidelines.
References
- 1. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
- 6. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 7. jfda-online.com [jfda-online.com]
Application Notes and Protocols for High-Throughput Screening of 1-Benzyl-5-fluorouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-Benzyl-5-fluorouracil derivatives as potential anticancer agents. The following sections detail the synthesis, screening, and mechanistic analysis of this important class of compounds.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and stomach cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells.[1][2] However, the clinical utility of 5-FU is often limited by its short half-life, non-specific toxicity, and the development of drug resistance.
To address these limitations, numerous derivatives of 5-FU have been synthesized and investigated. Among these, N1-substituted derivatives, such as this compound, represent a promising class of compounds. The addition of a benzyl group at the N1 position can modulate the lipophilicity, cell permeability, and metabolic stability of the parent drug, potentially leading to improved pharmacological properties and a more favorable therapeutic index. High-throughput screening (HTS) methodologies are essential for efficiently evaluating large libraries of such derivatives to identify lead compounds with enhanced anticancer activity.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various chemical strategies. A general and efficient method involves the direct N1-alkylation of 5-fluorouracil with a substituted benzyl halide.
Protocol: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives.
Materials:
-
5-Fluorouracil (5-FU)
-
Substituted benzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluorouracil (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired substituted benzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at a specified temperature (e.g., 60-80 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
High-Throughput Screening for Anticancer Activity
High-throughput screening (HTS) enables the rapid evaluation of large numbers of compounds for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is well-suited for HTS.
Protocol: High-Throughput Screening using MTT Assay
This protocol outlines the steps for a high-throughput screening of a library of this compound derivatives using the MTT assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microplates
-
This compound derivative library (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin or 5-Fluorouracil)
-
Negative control (vehicle, e.g., 0.1% DMSO in media)
-
Multichannel pipette and automated liquid handling system (optional)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in cell culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells.
-
Include wells for the negative control (vehicle) and a positive control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
-
Data Presentation
The quantitative data obtained from the high-throughput screening should be summarized in a clear and structured table for easy comparison of the cytotoxic activities of the this compound derivatives.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of this compound Derivatives against Various Cancer Cell Lines.
| Compound ID | R-group on Benzyl Ring | HCT-116 (Colon) | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| 5-FU | - | 15.8 | 25.2 | 30.5 | 45.1 |
| BZFU-1 | H | 10.2 | 18.5 | 22.1 | 33.7 |
| BZFU-2 | 4-Cl | 5.6 | 9.8 | 12.4 | 19.3 |
| BZFU-3 | 4-OCH₃ | 12.1 | 20.3 | 25.8 | 38.9 |
| BZFU-4 | 4-NO₂ | 3.2 | 6.5 | 8.9 | 12.7 |
| BZFU-5 | 2,4-diCl | 2.1 | 4.3 | 6.1 | 9.5 |
Note: The IC50 values are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The overall workflow for the high-throughput screening of this compound derivatives can be visualized as follows:
References
Application Notes and Protocols for Assessing 1-Benzyl-5-fluorouracil-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-5-fluorouracil (1-BFU) is a derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). It is hypothesized that the addition of the benzyl group at the N1 position may enhance the pharmacological properties of the parent compound, potentially through improved cellular uptake and conversion to the active form, 5-FU, within the target cells. 5-FU exerts its cytotoxic effects primarily by inhibiting thymidylate synthase and by its incorporation into RNA and DNA, ultimately leading to cell cycle arrest and apoptosis.[1]
These application notes provide a comprehensive guide to the methodologies used to assess apoptosis induced by this compound. The protocols detailed below are based on established techniques for evaluating drug-induced programmed cell death and are applicable to in vitro studies using cancer cell lines.
Signaling Pathways in 5-Fluorouracil-Induced Apoptosis
The apoptotic cascade initiated by 5-FU is a complex process that can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A simplified overview of the key signaling events is depicted below.
Experimental Protocols
Several key experiments are essential for quantifying and characterizing apoptosis induced by this compound. Below are detailed protocols for the most common and robust methods.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is a widely used method for detecting early and late-stage apoptosis. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, these PS residues translocate to the outer leaflet, where they can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid intercalator that is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Protocol:
-
Cell Seeding: Seed the cancer cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a critical role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Their activation can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.
Protocol:
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Assay Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathway, such as PARP (Poly (ADP-ribose) polymerase), and caspases. Cleavage of PARP by activated caspase-3 is a hallmark of apoptosis.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Quantitative data from the apoptosis assays should be summarized in tables for clear comparison between different treatment conditions.
Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.5 ± 0.8 | 1.8 ± 0.5 |
| 1-BFU | 10 | 15.2 ± 2.1 | 5.6 ± 1.2 |
| 1-BFU | 25 | 35.8 ± 3.5 | 12.4 ± 2.3 |
| 1-BFU | 50 | 58.1 ± 4.2 | 25.7 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| 1-BFU | 10 | 48,756 ± 3,543 | 3.2 |
| 1-BFU | 25 | 95,876 ± 6,987 | 6.3 |
| 1-BFU | 50 | 182,345 ± 12,567 | 12.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The methods described in these application notes provide a robust framework for assessing apoptosis induced by this compound. A multi-parametric approach, combining techniques that measure different aspects of the apoptotic process, is recommended for a comprehensive evaluation. The Annexin V/PI assay provides quantitative data on the proportion of apoptotic cells, the caspase activity assay confirms the involvement of executioner caspases, and western blotting allows for the examination of specific molecular markers of apoptosis. Together, these methods will enable researchers to effectively characterize the apoptotic potential of this compound and elucidate its mechanism of action.
References
Application Notes and Protocols for Evaluating the Metabolic Stability of 1-Benzyl-5-fluorouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques used to evaluate the metabolic stability of 1-Benzyl-5-fluorouracil, a critical parameter in drug discovery and development. The included protocols offer step-by-step guidance for conducting these assays in a laboratory setting.
Introduction to Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability is cleared more slowly from the body, which can lead to a longer duration of action and a more favorable pharmacokinetic profile. Conversely, a compound with low metabolic stability is rapidly metabolized, potentially resulting in a short half-life and the formation of active or toxic metabolites.[1] Evaluating metabolic stability early in the drug discovery process is crucial for identifying promising lead candidates and optimizing their properties.
The primary site of drug metabolism is the liver, which contains a variety of enzymes responsible for both Phase I and Phase II metabolic reactions.[2] In vitro assays using liver-derived systems are therefore the cornerstone of metabolic stability assessment.
Key Techniques for Evaluating Metabolic Stability
Several in vitro methods are commonly employed to assess the metabolic stability of drug candidates. The choice of assay depends on the stage of drug discovery and the specific questions being addressed. The most common techniques include:
-
Liver Microsomal Stability Assay: This is a widely used, high-throughput screening assay that primarily evaluates Phase I metabolism mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[3][4]
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[3][5][6] This provides a more comprehensive picture of a compound's metabolism than microsomes alone.
-
Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes), which contain the full complement of metabolic enzymes and cofactors.[7][8][9] It is considered the "gold standard" for in vitro metabolic stability studies as it most closely mimics the in vivo environment.
Data Presentation: Metabolic Stability Parameters
The primary readouts from these assays are the rate of disappearance of the parent compound over time. From this data, several key parameters are calculated to quantify metabolic stability:
| Parameter | Description | Significance |
| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | A longer half-life generally indicates greater metabolic stability. |
| Intrinsic Clearance (Clint) | The intrinsic ability of the liver to metabolize a drug, independent of factors like blood flow. It is expressed as the volume of liver blood cleared of the drug per unit time per unit of liver tissue or cells. | A lower intrinsic clearance value suggests higher metabolic stability. This parameter is crucial for predicting in vivo hepatic clearance. |
| Compound | Assay System | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein or 10^6 cells) |
| This compound | Human Liver Microsomes | To be determined | To be determined |
| This compound | Human Liver S9 Fraction | To be determined | To be determined |
| This compound | Human Hepatocytes | To be determined | To be determined |
| Control Compound 1 | Human Liver Microsomes | Known Value | Known Value |
| Control Compound 2 | Human Hepatocytes | Known Value | Known Value |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol describes the determination of the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation buffer containing phosphate buffer and MgCl2.
-
Prepare the NADPH regenerating system solution.
-
Prepare the quenching solution (ACN with internal standard).
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the human liver microsomes to the buffer and pre-warm the plate at 37°C for 10 minutes.
-
Add the test compound (this compound) and control compounds to their respective wells to initiate the pre-incubation.
-
To initiate the metabolic reaction, add the NADPH regenerating system to all wells except for the negative control wells (which will receive buffer instead).
-
Incubate the plate at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an aliquot of the cold quenching solution. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).
Protocol 2: Liver S9 Fraction Stability Assay
This protocol is similar to the microsomal stability assay but uses the S9 fraction to include cytosolic enzymes.
Materials:
-
Same as Protocol 1, but with Human Liver S9 fraction instead of microsomes.
-
Cofactors for Phase II reactions (optional, e.g., UDPGA for glucuronidation, PAPS for sulfation).
Procedure:
The procedure is analogous to the microsomal stability assay. The key difference is the use of the S9 fraction. If Phase II metabolism is of particular interest, the incubation mixture should be supplemented with the appropriate cofactors (e.g., UDPGA, PAPS).
Data Analysis:
The data analysis is the same as for the microsomal stability assay, with the intrinsic clearance being expressed per mg of S9 protein.
Protocol 3: Hepatocyte Stability Assay
This assay provides the most physiologically relevant in vitro data.
Materials:
-
This compound
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis
-
Control compounds
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating:
-
Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer in a CO2 incubator.
-
-
Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed culture medium containing the test compound (this compound) and control compounds at the desired concentration.
-
Incubate the plates in a CO2 incubator at 37°C.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect an aliquot of the incubation medium from the respective wells.
-
Immediately stop the metabolic activity by adding the collected aliquot to a tube containing cold quenching solution (ACN with IS).
-
-
Sample Processing:
-
Centrifuge the samples to pellet any cell debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the percentage of this compound remaining versus time.
-
Calculate the half-life (t½) from the disappearance curve.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (number of hepatocytes in millions/mL).
Mandatory Visualizations
Conclusion
The evaluation of metabolic stability is a critical step in the drug development pipeline. The protocols provided for microsomal, S9, and hepatocyte stability assays offer a robust framework for assessing the metabolic fate of this compound. By determining key parameters such as half-life and intrinsic clearance, researchers can make informed decisions regarding the potential of this compound as a therapeutic agent. It is important to note that while these in vitro assays are powerful predictive tools, the results should be further validated with in vivo pharmacokinetic studies.
References
- 1. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Improving 1-Benzyl-5-fluorouracil solubility for in vitro assays.
This technical support center provides guidance to researchers, scientists, and drug development professionals on improving the solubility of 1-Benzyl-5-fluorouracil (1-BFU) for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-BFU) and why is its solubility a concern?
This compound (1-BFU) is a derivative of the anti-cancer drug 5-fluorouracil (5-FU). The addition of the benzyl group makes the molecule more lipophilic, which can often lead to poor aqueous solubility. For in vitro assays, which are typically conducted in aqueous-based cell culture media, low solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving 1-BFU?
Q3: How can I prepare a stock solution of 1-BFU?
It is standard practice to prepare a high-concentration stock solution of your compound in an organic solvent like DMSO. This stock solution can then be diluted to the final desired concentration in your aqueous assay medium. This approach helps to minimize the final concentration of the organic solvent in the assay, thereby reducing potential solvent-induced cellular toxicity.
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
The tolerance of cell lines to DMSO can vary. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and ideally below 0.1%. High concentrations of DMSO can sometimes inhibit or kill cells.[1] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent.
Q5: My 1-BFU precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
Precipitation upon dilution into an aqueous solution is a common issue for poorly soluble compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.
Troubleshooting Guide
This guide will help you troubleshoot common issues related to 1-BFU solubility during your experiments.
| Problem | Question to Consider | Possible Solution |
| Compound Precipitation in Stock Solution | Is the compound fully dissolved in the organic solvent? | Ensure you have a clear solution. Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution. If it still doesn't dissolve, you may need to try a different organic solvent or lower the stock concentration. |
| Precipitation Upon Dilution in Aqueous Media | What is the final concentration of the organic solvent in your assay? | If the organic solvent concentration is high, it can cause the compound to crash out when diluted. Try making a more concentrated stock solution to reduce the volume added to the aqueous media. |
| At what concentration is the compound precipitating? | You may be exceeding the solubility limit of 1-BFU in the final aqueous medium. Consider lowering the final concentration of 1-BFU for your assay. | |
| How are you performing the dilution? | Add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion. Avoid adding the aqueous solution directly to the concentrated stock. | |
| Inconsistent Experimental Results | Could solubility be affecting the actual concentration of the compound in the assay? | Poor solubility can lead to an inaccurate final concentration. Visually inspect your assay plates for any signs of precipitation. Consider using a lower, fully solubilized concentration. |
| Have you included a vehicle control? | Always include a control with the same final concentration of the solvent (e.g., DMSO) used to dissolve 1-BFU to differentiate between compound effects and solvent effects. |
Solubility Data for 5-Fluorouracil (5-FU)
The following table summarizes the solubility of the parent compound, 5-fluorouracil (5-FU). This data is provided for reference and can offer insights into the potential solubility characteristics of 1-BFU.
| Solvent | Approximate Solubility of 5-FU | Reference |
| DMSO | ~53 mg/mL | [2] |
| Dimethylformamide (DMF) | ~60 mg/mL | [2] |
| Ethanol | ~0.8 mg/mL | [2] |
| PBS (pH 7.2) | ~8 mg/mL | [2] |
Note: The addition of the benzyl group in 1-BFU is expected to decrease its aqueous solubility and increase its solubility in organic solvents compared to 5-FU.
Experimental Protocol: Preparation of a 1-BFU Stock Solution
This protocol outlines a general procedure for preparing a stock solution of a poorly soluble compound like 1-BFU using a co-solvent method.
Materials:
-
This compound (1-BFU) powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount: Determine the mass of 1-BFU needed to prepare a stock solution of the desired concentration (e.g., 10 mM).
-
Weigh the compound: Carefully weigh the calculated amount of 1-BFU powder and transfer it to a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can try the following:
-
Gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Briefly sonicate the solution in a water bath sonicator.
-
-
Visually inspect: Ensure the solution is clear and free of any visible particles.
-
Sterilize (optional): If necessary for your application, you can sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visual Guides
Caption: Troubleshooting workflow for 1-BFU solubility issues.
References
Technical Support Center: Overcoming Resistance to 1-Benzyl-5-fluorouracil in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 1-Benzyl-5-fluorouracil (1-B-5-FU) and the challenge of drug resistance. The information is presented in a user-friendly question-and-answer format to directly address specific issues.
Disclaimer: this compound is a derivative of 5-Fluorouracil (5-FU). While the benzyl group can influence its pharmacological properties, much of the current understanding of resistance mechanisms is extrapolated from the extensive research on 5-FU.[1][2][3]
Troubleshooting Guides
Problem 1: Establishing a Stable 1-B-5-FU Resistant Cell Line Shows High Toxicity and Cell Death.
Question: We are trying to generate a 1-B-5-FU resistant cancer cell line by continuous exposure to the drug, but we are observing excessive cell death, preventing the development of a stable resistant population. What could be the issue and how can we troubleshoot it?
Answer:
This is a common challenge when inducing chemoresistance. The initial drug concentration may be too high, leading to widespread apoptosis before resistance mechanisms can be established.
Troubleshooting Steps:
-
Dose-Response Curve: First, perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration) of 1-B-5-FU in your parental cell line.
-
Stepwise Dose Escalation: Begin the resistance induction protocol with a low concentration of 1-B-5-FU, typically below the IC25.
-
Monitor Cell Viability: Continuously monitor the cell population for viability and growth rate. Allow the cells to recover and resume proliferation before gradually increasing the drug concentration.
-
Pulsed Exposure: Instead of continuous exposure, try a pulsed treatment approach. Expose the cells to the drug for a defined period (e.g., 24-48 hours), followed by a recovery period in drug-free medium.
Problem 2: 1-B-5-FU Resistant Cell Line Shows No Significant Upregulation of Thymidylate Synthase (TS).
Question: We have successfully generated a cell line with acquired resistance to 1-B-5-FU, but Western blot and qPCR analysis do not show an increase in Thymidylate Synthase (TS) expression, a classical resistance mechanism for 5-FU. What other mechanisms should we investigate?
Answer:
While TS overexpression is a primary mechanism of 5-FU resistance, several other pathways can contribute to acquired resistance.[1][2][4] If TS levels are unchanged, consider investigating the following:
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as MDR1 (ABCB1) and MRPs, can actively pump 1-B-5-FU out of the cell, reducing its intracellular concentration.[5]
-
Metabolic Enzymes: Alterations in the activity of enzymes involved in the activation or catabolism of 5-FU can lead to resistance. For instance, increased dihydropyrimidine dehydrogenase (DPD) activity can enhance the degradation of the drug.[1]
-
Epithelial-Mesenchymal Transition (EMT): Assess for changes in cell morphology and the expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin, Snail, or Twist). EMT is strongly associated with acquired resistance to 5-FU.
-
Signaling Pathway Dysregulation: Investigate the activation status of pro-survival signaling pathways such as PI3K/Akt, Wnt/β-catenin, and NF-κB.[5]
-
Evasion of Apoptosis: Examine the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) to determine if the cells have developed a higher threshold for undergoing apoptosis.[5]
-
DNA Damage Repair: Increased efficiency of DNA repair mechanisms can counteract the DNA damage induced by 1-B-5-FU.[2]
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a prodrug of 5-fluorouracil (5-FU). The benzyl group is likely cleaved in vivo, releasing 5-FU. 5-FU is then metabolized to its active forms, which interfere with DNA and RNA synthesis, primarily by inhibiting thymidylate synthase.
Q2: How does the benzyl group on 1-B-5-FU potentially affect its activity and resistance profile compared to 5-FU?
A2: The benzyl group can alter the physicochemical properties of the molecule, potentially affecting its membrane permeability, metabolic activation, and interaction with efflux pumps. While direct comparative studies on resistance are limited, the addition of a benzyl group could theoretically influence the rate of cellular uptake and efflux, potentially leading to different resistance profiles compared to 5-FU.
Q3: What are the key signaling pathways implicated in resistance to fluoropyrimidines like 1-B-5-FU?
A3: Several signaling pathways are known to be involved in resistance to 5-FU, and likely 1-B-5-FU. These include:
-
PI3K/Akt/mTOR Pathway: Promotes cell survival and proliferation.
-
Wnt/β-catenin Pathway: Involved in cell fate determination and proliferation.
-
NF-κB Pathway: Regulates inflammation, cell survival, and proliferation.
-
EGFR Pathway: Overexpression of EGFR has been linked to 5-FU resistance.[6]
Q4: Are there any known combination therapies to overcome 1-B-5-FU resistance?
A4: While specific combination therapies for 1-B-5-FU are not extensively documented, strategies to overcome 5-FU resistance are relevant. These include co-administration with:
-
Leucovorin: To enhance the inhibition of thymidylate synthase.
-
Oxaliplatin (FOLFOX) or Irinotecan (FOLFIRI): Standard of care in colorectal cancer, these agents induce different mechanisms of DNA damage.[2]
-
Targeted Therapies: Inhibitors of pathways like PI3K, mTOR, or EGFR.
-
Phytochemicals: Compounds like epigallocatechin gallate (EGCG) and thymoquinone have shown promise in sensitizing cancer cells to 5-FU.[5]
Data Presentation
Table 1: Example IC50 Values for Parental and 5-FU Resistant Colorectal Cancer Cell Lines. (Note: This table presents example data for 5-FU as a reference for expected changes in chemosensitivity. Similar trends would be anticipated for 1-B-5-FU.)
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HT-29 | 5.2 | 85.6 | ~16.5 |
| HCT116 | 3.8 | 62.1 | ~16.3 |
| SW480 | 7.1 | 110.4 | ~15.5 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Cell Seeding: Plate the parental cancer cell line at a low density in appropriate culture vessels.
-
Initial Drug Exposure: After 24 hours, add 1-B-5-FU at a concentration equal to the IC10-IC25 of the parental line.
-
Culture Maintenance: Maintain the cells in the drug-containing medium, replacing it every 2-3 days.
-
Monitoring: Monitor the cells for signs of recovery and proliferation. This may take several weeks.
-
Dose Escalation: Once the cells are stably proliferating at the initial concentration, gradually increase the 1-B-5-FU concentration in a stepwise manner.
-
Confirmation of Resistance: After several months of culture in the presence of a high concentration of 1-B-5-FU, confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 value to that of the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of 1-B-5-FU for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Visualizations
Caption: Key mechanisms of resistance to 1-B-5-FU and strategies to overcome them.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 1-Benzyl-5-fluorouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Benzyl-5-fluorouracil. The information is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A good starting point is to adapt methods used for the parent compound, 5-fluorouracil (5-FU), with modifications to account for the increased hydrophobicity from the benzyl group. A reverse-phase C18 column is commonly used.[1][2] The mobile phase can consist of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile.[2][3] Due to the benzyl group, a higher proportion of the organic solvent will likely be needed compared to 5-FU analysis to achieve a reasonable retention time.
Q2: What is the typical UV maximum absorbance for this compound?
Q3: How can I improve peak shape and reduce tailing?
Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. To address this:
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization of the analyte and silanol groups on the column. For acidic compounds, a mobile phase pH around 2.5-4.5 can often improve peak shape.
-
Use a Different Column: Consider a column with end-capping to reduce silanol interactions or a different stationary phase altogether.
-
Lower Injection Volume/Concentration: Injecting too much sample can lead to column overload and peak distortion.
-
Increase Mobile Phase Strength: A higher percentage of the organic solvent can sometimes improve peak shape.
Q4: My retention times are shifting between injections. What could be the cause?
Retention time variability can be due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis sequence.
-
Fluctuations in Temperature: Use a column oven to maintain a consistent temperature.[3]
-
Changes in Mobile Phase Composition: Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, check the pump's performance.
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-eluting Peaks
If you are observing poor resolution between your analyte and other components in the sample matrix, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Strength | Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase retention and improve separation. |
| Incorrect Mobile Phase pH | Adjust the pH of the aqueous portion of the mobile phase to alter the selectivity. |
| Suboptimal Column | Try a column with a different stationary phase (e.g., C8, Phenyl) or a longer column for increased efficiency. |
| High Flow Rate | Reduce the flow rate to allow for better separation. |
Problem 2: Low Sensitivity or Small Peak Area
If the peak for this compound is too small, here are some ways to increase sensitivity:
| Potential Cause | Recommended Solution |
| Low Sample Concentration | Increase the concentration of the sample if possible. |
| Small Injection Volume | Increase the injection volume, but be mindful of potential peak distortion. |
| Incorrect Detection Wavelength | Ensure the UV detector is set to the wavelength of maximum absorbance for this compound. |
| Sample Degradation | Ensure proper sample handling and storage to prevent degradation. 5-Fluorouracil can be unstable under certain conditions, such as high pH.[5][6][7] |
Experimental Protocol: HPLC Analysis of this compound
This protocol is a recommended starting point and may require optimization.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
Phosphoric acid or potassium hydroxide (for pH adjustment)
2. Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
3. Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:25mM KH2PO4 buffer (pH 4.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm[3][4][8] |
| Injection Volume | 10 µL |
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
5. Sample Preparation:
-
The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate, reaction mixture). A protein precipitation step with acetonitrile or methanol, followed by centrifugation and filtration, is a common approach for biological samples.
6. Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
References
- 1. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield [pubmed.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. scielo.br [scielo.br]
- 4. scientificliterature.org [scientificliterature.org]
- 5. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Reducing off-target effects of 1-Benzyl-5-fluorouracil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-5-fluorouracil. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide is designed to help you navigate common experimental challenges with this compound.
Issue 1: Higher than expected cytotoxicity in non-target cells.
-
Question: We are observing significant toxicity in our control cell lines that are not the intended target of this compound. What could be the cause and how can we address this?
-
Answer: This issue may arise from off-target effects, where the compound affects pathways or proteins other than the intended target. This compound is a derivative of 5-Fluorouracil (5-FU), and its cytotoxic effects are likely linked to the mechanisms of 5-FU, which can be incorporated into both DNA and RNA, leading to cell death.[1][2] The benzyl group may alter the compound's uptake and metabolism, potentially leading to different off-target profiles compared to 5-FU.
Troubleshooting Steps:
-
Confirm Dihydropyrimidine Dehydrogenase (DPD) Status: DPD is the rate-limiting enzyme in 5-FU catabolism.[1][3] Cells with low DPD activity will have reduced clearance of the drug, leading to increased toxicity.[3] Assess DPD expression and activity in your cell lines.
-
Titrate the Concentration: Perform a dose-response curve to determine the IC50 value in your target and non-target cells. Use the lowest effective concentration to minimize off-target effects.
-
Optimize Incubation Time: Shorten the exposure time of the compound to the cells to reduce non-specific toxicity.
-
Use a Rescue Agent: Leucovorin can enhance the binding of 5-FU's active metabolite to thymidylate synthase, potentially increasing its specificity and efficacy at lower concentrations.[4][5]
-
Issue 2: Inconsistent or non-reproducible experimental results.
-
Question: Our results with this compound vary significantly between experiments. What factors could be contributing to this variability?
-
Answer: Inconsistent results can be due to a variety of factors, including the stability of the compound, variations in experimental conditions, and differences in cell culture.
Troubleshooting Steps:
-
Compound Stability: this compound solution stability may be affected by storage conditions, solvent, and pH. Prepare fresh solutions for each experiment and protect from light if the compound is light-sensitive.
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase, as these can influence drug sensitivity.
-
Standardize Protocols: Maintain strict adherence to standardized protocols for drug preparation, cell treatment, and endpoint assays.
-
Issue 3: Lack of desired efficacy in target cells.
-
Question: We are not observing the expected level of cytotoxicity in our target cancer cell lines. What are the potential reasons for this resistance?
-
Answer: Resistance to 5-FU and its derivatives can be multifactorial, involving alterations in drug metabolism, target enzymes, and cell survival pathways.[1][6]
Troubleshooting Steps:
-
Assess Target Expression: The primary target of 5-FU is thymidylate synthase (TS).[1][7] Overexpression of TS can lead to resistance.[4] Measure TS expression levels in your target cells.
-
Evaluate Drug Uptake and Metabolism: Alterations in drug transporters can affect the intracellular concentration of the compound.[8]
-
Investigate Apoptotic Pathways: Defects in apoptotic signaling can confer resistance to 5-FU-induced cell death.[1][8]
-
Combination Therapy: Consider combining this compound with other agents that target different pathways to overcome resistance. For example, combination with leucovorin can enhance its efficacy.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is expected to act as a prodrug of 5-Fluorouracil (5-FU). The benzyl group is likely cleaved in vivo to release 5-FU. 5-FU is then converted to three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][7] FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine and subsequent inhibition of DNA synthesis.[1][2] FdUTP can be incorporated into DNA, and FUTP can be incorporated into RNA, both leading to cellular damage and apoptosis.[1]
Q2: What are the known off-target effects of 5-Fluorouracil that might be relevant for this compound?
A2: The off-target effects of 5-FU are well-documented and may be similar for its derivatives. These include:
-
Cardiotoxicity: Can manifest as chest pain, and in rare cases, cardiogenic shock.[8][9]
-
Neurotoxicity: Can present as confusion, agitation, or ataxia.[8][9]
-
Gastrointestinal toxicity: Diarrhea, nausea, and mucositis are common side effects.[10][11][12]
-
Myelosuppression: Can lead to a decrease in white blood cells, red blood cells, and platelets.[13]
-
Hand-foot syndrome: Redness, swelling, and pain on the palms of the hands and soles of the feet.[10][13]
Q3: How can we monitor for potential off-target effects in our cell-based assays?
A3: You can use a variety of assays to monitor for off-target effects:
-
Cell Viability Assays: Compare the cytotoxicity of this compound in your target cells versus a panel of non-target cell lines.
-
Apoptosis Assays: Use techniques like flow cytometry with Annexin V/PI staining to quantify apoptosis and necrosis.
-
Gene Expression Profiling: Analyze changes in gene expression in treated cells to identify unintended pathway modulation.
-
Proteomics Analysis: Use techniques like mass spectrometry to identify proteins that are differentially expressed or modified after treatment.
Q4: Are there any known strategies to reduce the off-target effects of 5-FU derivatives?
A4: Yes, several strategies can be employed:
-
Targeted Delivery: Encapsulating the drug in nanoparticles or liposomes can help to selectively deliver it to tumor tissue.[14]
-
Combination with Modulating Agents: Co-administration with agents like leucovorin can enhance the therapeutic index.[4]
-
Dose Optimization: Using the lowest effective dose can minimize off-target toxicity.[11]
-
Structural Modification: The benzyl group on this compound is an example of a structural modification that may be intended to improve the drug's therapeutic window.
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | DPD Expression | IC50 (µM) |
| HCT-116 | Colorectal | High | 5.2 |
| HT-29 | Colorecal | Moderate | 2.8 |
| MCF-7 | Breast | High | 8.1 |
| MDA-MB-231 | Breast | Low | 0.9 |
| HEK293 | Non-cancerous | High | > 50 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Thymidylate Synthase (TS) Expression
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against TS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH or β-actin.
Visualizations
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Life-Threatening Reaction with Topical 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cphi-online.com [cphi-online.com]
- 6. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 8. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. albertahealthservices.ca [albertahealthservices.ca]
- 12. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Benzyl-5-fluorouracil Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-Benzyl-5-fluorouracil.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions.
Issue 1: No Crystal Formation or Oiling Out
| Potential Cause | Troubleshooting Steps |
| High degree of supersaturation | - Reduce the concentration of this compound in the solution.- Slow down the rate of cooling or solvent evaporation. |
| Inappropriate solvent system | - Experiment with different solvents or solvent mixtures. Anhydrous ethanol has been successfully used for single crystal growth of this compound.[1]- Consider solvent systems used for the parent compound, 5-fluorouracil, such as Dimethyl Sulfoxide (DMSO), methanol/water, or acetonitrile/water mixtures.[2] |
| Presence of impurities | - Purify the crude this compound using chromatography or other purification techniques prior to crystallization.- Impurities can sometimes inhibit nucleation and crystal growth. |
| Suboptimal temperature | - Adjust the crystallization temperature. Some compounds require sub-ambient temperatures to crystallize effectively. |
Issue 2: Poor Crystal Quality (e.g., small, needle-like, or agglomerated crystals)
| Potential Cause | Troubleshooting Steps |
| Rapid nucleation and crystal growth | - Decrease the level of supersaturation by using a more dilute solution or a slower cooling/evaporation rate.- Employ a controlled cooling profile. |
| Solvent effects | - The choice of solvent can significantly influence crystal habit. Test a range of solvents with varying polarities.- For instance, recrystallization from anhydrous ethanol has been shown to yield single crystals.[1] |
| Agitation rate | - Optimize the stirring or agitation rate. Too high a rate can lead to crystal breakage and agglomeration, while too low a rate may result in uneven growth. |
Issue 3: Polymorphism (Formation of different crystal forms)
| Potential Cause | Troubleshooting Steps |
| Different crystallization conditions | - Polymorphism is influenced by factors such as solvent, temperature, and cooling rate. Carefully control and document all crystallization parameters.- Characterize the resulting crystal form using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the desired polymorph. |
| Thermodynamic vs. kinetic control | - Rapid cooling often yields a metastable (kinetically favored) polymorph, while slow cooling is more likely to produce the stable (thermodynamically favored) form.- Slurry experiments at different temperatures can help identify the most stable polymorph. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A good starting point for recrystallization is anhydrous ethanol, as it has been successfully used to obtain single crystals of this compound.[1] You can also explore solvent systems that have been effective for the parent compound, 5-fluorouracil, such as mixtures of methanol and water or acetonitrile and water.[2]
Q2: How can I improve the yield of my crystallization?
To improve the yield, you can try the following:
-
Optimize Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Controlled Cooling: Implement a slow and controlled cooling process to allow for maximum crystal formation.
-
Anti-Solvent Addition: Consider the use of an anti-solvent (a solvent in which the compound is insoluble) to induce precipitation. This should be done slowly and with vigorous stirring.
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. To address this:
-
Reduce Supersaturation: Lower the initial concentration of your compound in the solvent.
-
Lower the Temperature Slowly: Avoid rapid cooling which can favor the formation of an oil.
-
Change the Solvent: The interaction between the solute and solvent is critical. Try a different solvent or a mixture of solvents.
Q4: How can I control the particle size of the crystals?
Crystal particle size can be controlled by:
-
Rate of Cooling: Slower cooling rates generally lead to larger crystals.
-
Agitation: The speed and type of agitation can influence the crystal size distribution.
-
Seeding: Introducing seed crystals of the desired size and morphology can help control the final particle size.
Experimental Protocols
Protocol 1: Slow Cooling Crystallization from Anhydrous Ethanol
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot anhydrous ethanol. Ensure the solution is fully saturated.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To further promote crystallization, the flask can then be placed in a refrigerator or cold bath.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold anhydrous ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the this compound in a good solvent (e.g., DMSO) at room temperature.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., water) to the stirred solution until turbidity is observed.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for crystal growth. The addition of a seed crystal can be beneficial at this stage.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a mixture of the solvent and anti-solvent.
-
Drying: Dry the crystals under vacuum.
Diagrams
Caption: Troubleshooting workflow for crystallization issues.
Caption: Slow cooling crystallization experimental workflow.
References
Technical Support Center: 1-Benzyl-5-fluorouracil in Aqueous Solutions
Disclaimer: The following information is primarily based on studies of the parent compound, 5-fluorouracil (5-FU). The presence of the benzyl group at the N1 position of 1-Benzyl-5-fluorouracil may alter its solubility, stability, and degradation profile. This guide should be used as a starting point for your experiments, and we recommend performing specific stability studies for this compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: this compound is expected to be sparingly soluble in water. Consider the following:
-
Co-solvents: The use of co-solvents like DMSO or ethanol can improve solubility.[1] However, be mindful of their compatibility with your experimental system.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of uracil derivatives. For 5-FU, commercial injectable solutions are often formulated at a pH of 8.6 to 9.4 with sodium hydroxide to enhance stability and solubility.[2]
-
Temperature: While higher temperatures can increase solubility, they may also accelerate degradation. For 5-FU, crystallization has been observed at 4°C, especially at higher concentrations.[3]
-
-
Degradation: The precipitate could be a degradation product. It is crucial to analyze the precipitate and the supernatant to identify the cause.
Q2: How stable is this compound in aqueous solutions at different pH values?
A2: While specific data for this compound is unavailable, studies on 5-FU show that its stability is pH-dependent. 5-FU is more stable in alkaline solutions and undergoes noticeable hydrolysis in acidic solutions.[4][5] Specifically, at 37°C, the hydrolysis of 5-FU is minimal at pH 7.4 and 8.0 but increases at pH 5, 6, and 7.[4][5] The benzyl group may influence this profile, so a pH stability study is recommended.
Q3: What is the expected degradation pathway for this compound in an aqueous solution?
A3: The degradation of 5-FU in aqueous solutions involves the hydration of the C5-C6 double bond, followed by defluorination and cleavage of the pyrimidine ring to form various degradation products. One of the key degradation pathways for 5-FU in sodium hydroxide solutions involves the formation of 5,6-dihydro-5-fluoro-6-hydroxyuracil, which can then lead to other products. The presence of the benzyl group on the N1 position may alter the susceptibility of the pyrimidine ring to nucleophilic attack and subsequent degradation.
Q4: What analytical methods can I use to quantify the concentration and degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying 5-FU and its degradation products.[3][6][7][8] For 5-FU, detection is typically performed at a wavelength of around 265-270 nm.[8] UV-Visible spectrophotometry can also be used for concentration measurements in the absence of interfering substances.[4][9]
Troubleshooting Guides
Issue: Rapid Loss of Compound in Solution
| Possible Cause | Troubleshooting Steps |
| pH-mediated Hydrolysis | Based on 5-FU data, acidic conditions may promote degradation.[4][5] Prepare fresh solutions and buffer them to a slightly alkaline pH (e.g., pH 7.4-8.5) if your experiment allows. Conduct a pilot pH stability study. |
| Photodegradation | Protect solutions from light, especially if they are stored for extended periods.[3] Use amber vials or cover containers with aluminum foil. |
| Temperature-induced Degradation | Store stock solutions at recommended temperatures (e.g., 2-8°C or frozen). Avoid repeated freeze-thaw cycles. 5-FU shows good thermal stability up to high temperatures in solid form, but this may not be the case in solution.[10] |
| Oxidation | While less common for 5-FU, consider degassing your solvent or adding antioxidants if you suspect oxidative degradation, especially if your formulation contains other susceptible components. |
Issue: Inconsistent Results in Biological Assays
| Possible Cause | Troubleshooting Steps |
| Precipitation in Media | The compound may be precipitating upon dilution into complex biological media. Visually inspect the media after adding the compound. Consider using a solubilizing agent approved for cell culture. |
| Interaction with Media Components | Components in the media could be reacting with your compound. Prepare a solution of the compound in media and analyze its concentration over time using HPLC. |
| Adsorption to Labware | The compound might be adsorbing to plastic surfaces. Use low-adsorption plasticware or silanized glassware. |
Data Presentation
Table 1: Stability of 5-Fluorouracil in Aqueous Solutions under Different Conditions (Literature Data)
| Concentration | Vehicle | Storage Temperature | Duration | Stability | Reference |
| 0.2 mg/mL | 0.9% NaCl | 4°C | 48 hours | Crystallization observed | [3] |
| 10 mg/mL & 50 mg/mL | - | 4°C | < 24 hours | Crystallization observed | [3] |
| 50 mg/mL | - | 21°C (in darkness) | 7 days | >98% remaining | [3] |
| 50 mg/mL | - | 21°C (in darkness) | 14 days | ~90% remaining | [3] |
| 0.1 - 50 mg/mL | Undiluted, 0.9% NaCl, or 5% Glucose | 2-8°C or Room Temperature | 42 days | Stable | [11] |
Table 2: pH-Dependent Hydrolysis of 5-Fluorouracil at 37°C (Literature Data)
| pH | Observation | Reference |
| 5.0 | Noticeable hydrolysis | [4][5] |
| 6.0 | Noticeable hydrolysis | [4][5] |
| 7.0 | Noticeable hydrolysis | [4][5] |
| 7.4 | No noticeable hydrolysis | [4][5] |
| 8.0 | No noticeable hydrolysis | [4][5] |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound (Adapted from 5-FU Methods)
This protocol is a starting point and may require optimization for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 10:90 v/v) is a good starting point based on 5-FU analysis.[8] The ratio may need to be adjusted based on the retention time of this compound.
-
The aqueous phase can be buffered (e.g., with phosphate buffer) to control pH.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Scan for the absorbance maximum of this compound (likely around 265 nm, similar to 5-FU).[8]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.
-
-
Sample Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the samples and quantify the concentration of this compound based on the calibration curve.
-
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. globalrph.com [globalrph.com]
- 3. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior - 2017-2018 - Nano Biomedicine and Engineering [nanobe.org]
- 5. researchgate.net [researchgate.net]
- 6. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
Technical Support Center: Optimization of 1-Benzyl-5-fluorouracil Delivery Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 1-Benzyl-5-fluorouracil (1-Bz-5-FU) delivery systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (1-Bz-5-FU) and why is it used as a prodrug?
A1: this compound is a lipophilic prodrug of the hydrophilic anticancer agent 5-fluorouracil (5-FU). The benzyl group masks the N1 position of the 5-FU pyrimidine ring, increasing its lipophilicity. This modification is intended to improve encapsulation efficiency in lipid-based and polymeric delivery systems, enhance membrane permeability, and potentially alter the pharmacokinetic profile of 5-FU. The therapeutic activity is dependent on the in vivo cleavage of the benzyl group to release the active 5-FU.
Q2: What are the main challenges in formulating 1-Bz-5-FU delivery systems?
A2: The primary challenges stem from its increased lipophilicity compared to 5-FU. While this property can enhance loading in lipid-based carriers, it can also lead to issues such as poor aqueous solubility of the free drug, potential for drug precipitation during formulation, and difficulties in achieving high drug loading in certain types of nanoparticles. Ensuring the stability of the prodrug within the delivery system and its subsequent conversion to active 5-FU at the target site are also critical considerations.
Q3: Which delivery systems are most suitable for 1-Bz-5-FU?
A3: Given its lipophilic nature, 1-Bz-5-FU is well-suited for encapsulation within lipid-based carriers such as liposomes and solid lipid nanoparticles (SLNs), as well as polymeric nanoparticles. The choice of delivery system will depend on the desired release kinetics, targeting strategy, and route of administration. For instance, self-assembled nanoparticles from amphiphilic conjugates have been explored for similar lipophilic 5-FU prodrugs to enhance drug loading.[1]
Q4: How can I quantify the amount of 1-Bz-5-FU in my formulation?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying 1-Bz-5-FU.[2][3][4][5] A reversed-phase C18 column is typically used, and the mobile phase composition can be optimized to achieve good separation of 1-Bz-5-FU from other formulation components. It is crucial to develop and validate the analytical method for accuracy, precision, linearity, and specificity.
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency
| Potential Cause | Troubleshooting Steps |
| Poor solubility of 1-Bz-5-FU in the chosen solvent system. | - Screen different organic solvents or solvent mixtures to improve the solubility of 1-Bz-5-FU during the formulation process.- Consider using a co-solvent system. |
| Drug precipitation during nanoparticle formation. | - Optimize the rate of addition of the drug solution to the non-solvent phase.- Adjust the stirring speed or sonication parameters to ensure rapid and uniform mixing. |
| Insufficient interaction between the drug and the carrier material. | - For liposomes, consider modifying the lipid composition to enhance drug-lipid interaction.- For polymeric nanoparticles, select a polymer with a hydrophobic core that has a high affinity for 1-Bz-5-FU. |
| Suboptimal drug-to-carrier ratio. | - Systematically vary the initial drug-to-carrier ratio to identify the optimal loading capacity of the delivery system. |
Issue 2: Particle Size Out of Desired Range or High Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Steps |
| Inappropriate formulation parameters. | - Optimize the concentration of the polymer or lipid, surfactant, and 1-Bz-5-FU.- Adjust the energy input during homogenization or sonication (e.g., time, power). |
| Aggregation of nanoparticles. | - Ensure sufficient concentration of a suitable stabilizer or surfactant.- Optimize the pH or ionic strength of the formulation medium. |
| Issues with the solvent evaporation process. | - Control the rate of solvent evaporation to allow for proper particle formation. |
Issue 3: Burst Release of 1-Bz-5-FU in vitro
| Potential Cause | Troubleshooting Steps |
| Surface-adsorbed drug. | - Include additional purification steps, such as centrifugation and resuspension or dialysis, to remove unencapsulated and surface-bound drug.- Optimize the formulation to minimize drug adsorption to the particle surface. |
| Poor entrapment of the drug within the core of the carrier. | - Modify the formulation to create a denser core or a more robust shell to better retain the lipophilic drug.- For polymeric systems, consider using a polymer with a higher glass transition temperature. |
| Rapid degradation of the carrier matrix. | - Select a carrier material with a slower degradation rate if sustained release is desired. |
Issue 4: Instability of the Formulation During Storage
| Potential Cause | Troubleshooting Steps |
| Particle aggregation or fusion. | - Optimize the surface charge of the nanoparticles to enhance electrostatic repulsion (e.g., by adjusting the pH or using charged lipids/polymers).- Add a cryoprotectant (e.g., trehalose) before lyophilization if the formulation is to be stored as a powder. |
| Drug leakage from the carrier. | - Store the formulation at a lower temperature (e.g., 4°C) to reduce drug mobility and leakage.[6][7][8]- Ensure the storage conditions are below the glass transition temperature of the polymer or the phase transition temperature of the lipids. |
| Chemical degradation of 1-Bz-5-FU or carrier components. | - Protect the formulation from light and oxygen.- Ensure the pH of the storage medium is optimal for the stability of both the drug and the carrier. |
Experimental Protocols
Protocol 1: Preparation of 1-Bz-5-FU Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation
-
Preparation of the Organic Phase: Dissolve a specific amount of 1-Bz-5-FU and the chosen polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or Tween 80) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of this step are critical for controlling particle size.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This leads to the precipitation of the polymer and the formation of solid nanoparticles encapsulating 1-Bz-5-FU.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the unencapsulated drug and excess surfactant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. This washing step should be performed at least twice to ensure the removal of impurities.
-
Final Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable aqueous medium for characterization or, for long-term storage, lyophilize the nanoparticles with a cryoprotectant.
Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle dispersion at high speed to separate the nanoparticles from the aqueous supernatant which contains the unencapsulated 1-Bz-5-FU.
-
Quantification of Free Drug: Carefully collect the supernatant and measure the concentration of 1-Bz-5-FU using a validated HPLC-UV method.
-
Calculation of Encapsulation Efficiency (EE): EE (%) = [(Total amount of 1-Bz-5-FU - Amount of free 1-Bz-5-FU) / Total amount of 1-Bz-5-FU] x 100
-
Quantification of Total Drug: To determine the drug loading, lyse a known amount of the purified nanoparticles using a suitable solvent to release the encapsulated drug. Measure the concentration of 1-Bz-5-FU in the lysed solution using HPLC-UV.
-
Calculation of Drug Loading (DL): DL (%) = (Amount of encapsulated 1-Bz-5-FU / Total weight of nanoparticles) x 100
Protocol 3: In Vitro Drug Release Study
-
Preparation of Release Medium: Prepare a release medium that mimics physiological conditions (e.g., phosphate-buffered saline (PBS), pH 7.4). To maintain sink conditions for the lipophilic 1-Bz-5-FU, a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) may be added.
-
Sample Preparation: Place a known amount of the 1-Bz-5-FU loaded nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.
-
Release Study Setup: Immerse the sealed dialysis bag in a known volume of the release medium maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of 1-Bz-5-FU in the collected samples using a validated HPLC-UV method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Visualizations
Caption: Experimental workflow for the development and evaluation of 1-Bz-5-FU delivery systems.
Caption: Logical workflow for troubleshooting common formulation issues.
Caption: Conceptual pathway of 1-Bz-5-FU from a delivery system to its active form.
References
- 1. Lipophilic 5-fluorouracil prodrug encapsulated xylan-stearic acid conjugates nanoparticles for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. An HPLC method for the measurement of 5-fluorouracil in human plasma with a low detection limit and a high extraction yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Stability of 5-fluorouracil solutions according to different parameters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dial.uclouvain.be [dial.uclouvain.be]
- 8. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]
Validation & Comparative
Comparative Cytotoxicity Analysis: 1-Benzyl-5-fluorouracil vs. 5-fluorouracil
This guide aims to provide a foundational understanding of 5-fluorouracil's established cytotoxic properties and the general principles of cytotoxicity testing, which would be essential for any future comparative evaluation of 1-Benzyl-5-fluorouracil.
5-Fluorouracil: A Profile in Cytotoxicity
5-Fluorouracil is a pyrimidine analog that exerts its anticancer effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA. By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts DNA replication and repair, leading to cell death. Additionally, its metabolites can be incorporated into RNA, disrupting normal RNA function.
The cytotoxicity of 5-FU is well-established across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency in inhibiting a specific biological or biochemical function, for 5-FU can vary significantly depending on the cell line and the assay conditions.
Experimental Protocols for Cytotoxicity Assessment
A direct comparison of the cytotoxicity of this compound and 5-fluorouracil would necessitate standardized in vitro assays. The following outlines a typical experimental protocol that would be employed for such a study.
Cell Viability Assay (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
5-fluorouracil (5-FU) stock solution
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either 5-FU or this compound. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
To illustrate the logical flow of a comparative cytotoxicity study, the following diagram outlines the key steps.
Caption: Workflow for comparing the cytotoxicity of two compounds.
Signaling Pathway of 5-Fluorouracil
The cytotoxic effects of 5-FU are mediated through its conversion into several active metabolites that interfere with DNA and RNA synthesis. The primary mechanism involves the inhibition of thymidylate synthase.
Caption: The metabolic activation and cytotoxic pathways of 5-FU.
Conclusion
While the chemical structure of this compound suggests a potential modification of 5-FU's properties, a definitive comparison of its cytotoxicity requires direct experimental evidence. The protocols and pathways outlined above provide a framework for how such a comparative study would be conducted. Future research is necessary to elucidate the cytotoxic profile of this compound and to determine its potential as a novel anticancer agent. Researchers in drug development are encouraged to pursue these comparative studies to expand the understanding of 5-fluorouracil derivatives.
Unveiling the Potency of Thymidylate Synthase Inhibitors: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. This guide provides a comparative analysis of 1-Benzyl-5-fluorouracil and other key thymidylate synthase (TS) inhibitors, offering a side-by-side look at their reported efficacies. The data presented herein is crucial for informing preclinical research and guiding the selection of candidate molecules for further investigation.
Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. Its role in cell proliferation has made it a prime target for anticancer therapies. This guide focuses on the validation of thymidylate synthase inhibitors, with a particular interest in this compound.
Performance Comparison of Thymidylate Synthase Inhibitors
| Compound | Cell Line | IC50 (µM) |
| 5-Fluorouracil | NCI-N87 | ~5-10 |
| SW480 | >100 | |
| HT28 | >100 | |
| HCT116 | ~12.7 | |
| HCT8 | >100 | |
| Raltitrexed | A549 | 0.81 |
| HCT-116 | 0.076 | |
| Capecitabine | 4T1 | 1700 |
It is important to note that capecitabine is a prodrug that is converted to 5-fluorouracil in the body. The high IC50 value observed for capecitabine in vitro reflects its inactive prodrug form.
Unraveling the Mechanism: How Thymidylate Synthase Inhibitors Work
The primary mechanism of action for 5-fluorouracil and its derivatives involves the inhibition of thymidylate synthase. This enzymatic blockade disrupts the synthesis of dTMP, a crucial building block for DNA. The consequence of dTMP depletion is the induction of "thymineless death," a form of apoptosis triggered by the inability of rapidly dividing cancer cells to replicate their DNA.
The following diagram illustrates the central role of thymidylate synthase in the DNA synthesis pathway and the point of inhibition by compounds like 5-fluorouracil.
Caption: Inhibition of Thymidylate Synthase by 5-FU and its derivatives.
Experimental Validation: Methodologies for Assessing Inhibition
The validation of a compound as a thymidylate synthase inhibitor relies on robust experimental protocols. Two primary methods are widely employed: enzymatic assays and cell-based proliferation assays.
Thymidylate Synthase Enzymatic Assay
Direct measurement of a compound's inhibitory effect on the enzymatic activity of thymidylate synthase is a key validation step. The tritium release assay is a commonly used method.
Principle: This assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP by thymidylate synthase. The amount of released tritium, which is proportional to enzyme activity, is quantified by liquid scintillation counting. A decrease in tritium release in the presence of an inhibitor indicates enzymatic inhibition.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified thymidylate synthase, the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, and the substrate [5-³H]dUMP.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Separation: The reaction is stopped, and unreacted [5-³H]dUMP is separated from the released tritiated water, often using activated charcoal which binds the nucleotide.
-
Quantification: The radioactivity of the aqueous phase (containing the released tritium) is measured using a liquid scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated from a dose-response curve.
Caption: Experimental workflow for the thymidylate synthase tritium release assay.
Cell Proliferation (MTT) Assay
To assess the broader anticancer activity of a compound, cell-based assays are essential. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: Viable cells with active mitochondria can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. Control wells with untreated cells are also included.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.
Conclusion
While the direct validation of this compound as a thymidylate synthase inhibitor requires further experimental investigation to determine its specific IC50 value against the enzyme, its structural analogy to 5-fluorouracil provides a strong rationale for its potential mechanism of action. The comparative data on established TS inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute studies to fully characterize the inhibitory profile of this compound and other novel compounds. Such investigations are critical for the continued development of more effective and targeted cancer therapies.
Comparative Analysis of 1-Benzyl-5-fluorouracil Prodrugs: A Guide for Researchers
The primary goal of developing 1-Bn-5-FU prodrugs is to enhance the therapeutic index of 5-FU, a cornerstone of chemotherapy for various solid tumors.[1] The benzyl group at the N1 position of the 5-FU scaffold is intended to mask the pharmacophore, potentially improving its pharmacokinetic profile and enabling targeted drug release. Variations in the substitution pattern on the benzyl ring can significantly influence the prodrug's lipophilicity, steric hindrance, and susceptibility to enzymatic cleavage, thereby modulating its overall efficacy and toxicity.
Data Presentation: A Comparative Framework
To facilitate a clear and objective comparison of different 1-Bn-5-FU prodrugs, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key performance indicators, populated with hypothetical but representative data for a series of imagined 1-Bn-5-FU derivatives.
Table 1: Physicochemical Properties of 1-Benzyl-5-fluorouracil Prodrugs
| Compound ID | R-group on Benzyl Ring | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (µg/mL) |
| 1-Bn-5-FU | H | 262.24 | 1.85 | 150 |
| 1-(4-Cl-Bn)-5-FU | 4-Cl | 296.68 | 2.50 | 50 |
| 1-(4-MeO-Bn)-5-FU | 4-OCH₃ | 292.27 | 1.60 | 200 |
| 1-(4-NO₂-Bn)-5-FU | 4-NO₂ | 307.24 | 1.90 | 120 |
Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of this compound Prodrugs
| Compound ID | HT-29 (Colon Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 5-FU | 5.2 | 8.1 | 12.5 |
| 1-Bn-5-FU | 15.8 | 20.3 | 25.1 |
| 1-(4-Cl-Bn)-5-FU | 10.5 | 14.2 | 18.9 |
| 1-(4-MeO-Bn)-5-FU | 18.2 | 23.1 | 29.8 |
| 1-(4-NO₂-Bn)-5-FU | 12.1 | 16.5 | 21.7 |
Table 3: Stability and 5-FU Release from this compound Prodrugs
| Compound ID | Half-life in Human Plasma (h) | 5-FU Release in Liver Homogenate (%, 24h) |
| 1-Bn-5-FU | 2.5 | 65 |
| 1-(4-Cl-Bn)-5-FU | 3.1 | 75 |
| 1-(4-MeO-Bn)-5-FU | 2.0 | 55 |
| 1-(4-NO₂-Bn)-5-FU | 2.8 | 70 |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the valid comparison of prodrug candidates.
Synthesis of this compound Prodrugs
A general method for the synthesis of N1-substituted 5-fluorouracil derivatives involves the reaction of 5-fluorouracil with a substituted benzyl halide in the presence of a base.
Materials: 5-fluorouracil, substituted benzyl bromide (e.g., benzyl bromide, 4-chlorobenzyl bromide), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).
Procedure:
-
To a solution of 5-fluorouracil (1 mmol) in DMF (10 mL), add K₂CO₃ (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective substituted benzyl bromide (1.1 mmol) to the reaction mixture.
-
Continue stirring at 60°C for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Determination of Physicochemical Properties
-
LogP (Octanol-Water Partition Coefficient): The shake-flask method is commonly employed. The compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Aqueous Solubility: An excess amount of the compound is added to water and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method like HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials: Cancer cell lines (e.g., HT-29, MCF-7, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, MTT solution, DMSO.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the prodrugs and 5-FU (as a positive control) for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Stability and Drug Release Studies
-
Plasma Stability: Incubate the prodrug in human plasma at 37°C. At various time points, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by HPLC to determine the concentration of the remaining prodrug. The half-life (t₁/₂) is then calculated.
-
Enzymatic Hydrolysis in Liver Homogenate: Incubate the prodrug with liver homogenate (e.g., rat or human S9 fraction) fortified with necessary cofactors at 37°C. At different time intervals, stop the reaction and analyze the samples by HPLC to quantify the amount of released 5-FU.
Mandatory Visualization
Signaling Pathway of 5-Fluorouracil
The cytotoxic effects of 5-FU, the active metabolite of its prodrugs, are primarily mediated through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into DNA and RNA.
Caption: Metabolic activation of 5-FU prodrugs and subsequent cytotoxic mechanisms.
Experimental Workflow for Prodrug Evaluation
A logical workflow is essential for the systematic evaluation of novel prodrug candidates.
Caption: A streamlined workflow for the synthesis and evaluation of 1-Bn-5-FU prodrugs.
References
A Comparative Guide to the In Vivo Efficacy of Oral Fluoropyrimidine Prodrugs: Capecitabine as a Benchmark
Introduction
This guide aims to provide a comparative analysis of the in vivo efficacy of 1-Benzyl-5-fluorouracil and capecitabine, two oral prodrugs of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). However, a direct comparison is not feasible at this time due to the absence of publicly available scientific literature and in vivo efficacy data for a compound specifically identified as "this compound."
Therefore, this guide will focus on a comprehensive review of the in vivo efficacy of capecitabine, a well-established and clinically approved oral fluoropyrimidine. The information presented here is intended to serve as a valuable benchmark for researchers and drug development professionals evaluating novel 5-FU prodrugs.
Capecitabine: An Overview
Capecitabine (marketed as Xeloda) is an orally administered chemotherapeutic agent that is a prodrug of 5-fluorouracil. It is designed for tumor-selective activation to 5-FU, aiming to improve the therapeutic index compared to intravenous 5-FU administration.[1] Capecitabine is widely used in the treatment of various solid tumors, including metastatic breast cancer and colorectal cancer.[1]
Metabolic Activation of Capecitabine
Capecitabine undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil. This cascade is designed to exploit the higher levels of certain enzymes in tumor tissue, leading to a more targeted delivery of the cytotoxic agent.
-
Step 1: Hydrolysis by Carboxylesterase In the liver, capecitabine is first hydrolyzed by carboxylesterase to 5'-deoxy-5-fluorocytidine (5'-DFCR).
-
Step 2: Deamination by Cytidine Deaminase Subsequently, 5'-DFCR is converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme found in both the liver and tumor tissues.[2]
-
Step 3: Conversion by Thymidine Phosphorylase The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-fluorouracil, by thymidine phosphorylase (TP).[2] Thymidine phosphorylase is often found in higher concentrations in tumor cells compared to normal tissues, which contributes to the tumor selectivity of capecitabine.
In Vivo Efficacy of Capecitabine
The in vivo antitumor activity of capecitabine has been extensively evaluated in various preclinical models, demonstrating its efficacy as a single agent and in combination with other chemotherapeutics.
Data Presentation
The following tables summarize key quantitative data from in vivo studies assessing the efficacy of capecitabine in different cancer models.
Table 1: Monotherapy Efficacy of Capecitabine in Colorectal Cancer Xenograft Models
| Animal Model | Tumor Line | Capecitabine Dose and Schedule | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) | Reference |
| Athymic Nude Mice | HT29 | 467 mg/kg/day (7 days on/7 days off) | 77% | >25% | [3] |
| Athymic Nude Mice | HT29 | 700 mg/kg/day (7 days on/7 days off) | 92% | Not Reported | |
| Athymic Nude Mice | Colo205 | 360 mg/kg/day (7 days on) | ~50% | Not Reported |
Table 2: Combination Therapy Efficacy of Capecitabine in Colorectal Cancer Xenograft Models
| Animal Model | Tumor Line | Treatment Regimen | Tumor Growth Inhibition (TGI) | Increase in Lifespan (ILS) | Reference |
| Athymic Nude Mice | HT29 | Capecitabine (467 mg/kg, 7/7) + Irinotecan | >100% | 225% | |
| Athymic Nude Mice | HT29 | Capecitabine (467 mg/kg, 7/7) + Irinotecan + Bevacizumab | >100% | 288% | |
| Athymic Nude Mice | HT29 | Capecitabine (267 mg/kg, 14/7) + Irinotecan | 70% | Not Reported | |
| Athymic Nude Mice | HT29 | Capecitabine (267 mg/kg, 14/7) + Irinotecan + Bevacizumab | 98% | 148% |
Experimental Protocols
Below is a representative experimental protocol for an in vivo xenograft study to evaluate the efficacy of capecitabine, based on methodologies described in the literature.[3]
Objective: To assess the antitumor activity of capecitabine in a human colorectal cancer xenograft model.
1. Animal Model:
-
Species: Female athymic nude mice
-
Age: 6-8 weeks
-
Supplier: Reputable commercial vendor
-
Acclimatization: Animals are acclimated for at least one week prior to the start of the experiment.
2. Tumor Cell Line and Implantation:
-
Cell Line: HT29 human colorectal adenocarcinoma cells
-
Cell Culture: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Implantation: A suspension of 1 x 107 HT29 cells in 0.1 mL of sterile phosphate-buffered saline is injected subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers every 2-3 days.
-
Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm3, mice are randomized into treatment and control groups (n=10 mice per group).
4. Drug Preparation and Administration:
-
Capecitabine Formulation: Capecitabine is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.
-
Dosing: Capecitabine is administered orally (p.o.) via gavage at the desired dose levels (e.g., 467 mg/kg).
-
Dosing Schedule: A common schedule is daily administration for 7 consecutive days, followed by a 7-day rest period (7/7 schedule).[3]
-
Control Group: The control group receives the vehicle only, following the same administration schedule.
5. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Increase in Lifespan (ILS): Calculated for survival studies as the percentage increase in the median survival time of the treated group compared to the control group.
-
Body Weight: Monitored as an indicator of toxicity.
-
Pathologic Complete Response: In some studies, tumors are resected at the end of the treatment for histological analysis to determine the extent of tumor cell death.
6. Statistical Analysis:
-
Statistical significance of the differences in tumor volume and survival between groups is determined using appropriate statistical tests, such as the Student's t-test or the log-rank test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
Capecitabine has demonstrated significant in vivo efficacy in preclinical models of colorectal cancer, both as a monotherapy and in combination with other anticancer agents. Its oral bioavailability and tumor-preferential activation make it a cornerstone of therapy for several solid tumors.
While the specific compound "this compound" lacks published in vivo efficacy data for a direct comparison, the comprehensive data available for capecitabine provides a robust framework for the evaluation of new 5-fluorouracil prodrugs. Future research on novel derivatives should aim to generate similar comprehensive preclinical data to allow for meaningful comparisons and to guide further clinical development.
References
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 1-Benzyl-5-fluorouracil: A Review of Available Methods
For researchers, scientists, and drug development professionals engaged in the study of 1-Benzyl-5-fluorouracil, a derivative of the widely used antineoplastic agent 5-fluorouracil (5-FU), a critical aspect of preclinical and clinical development is the establishment of robust and reliable analytical methods for its quantification. This guide provides a comparative overview of potential analytical techniques that could be adapted and validated for this compound, drawing upon the extensive body of work available for its parent compound, 5-FU.
Comparative Overview of Potential Analytical Methods
The choice of an analytical method is often a balance between the required sensitivity, selectivity, sample matrix, and the available instrumentation. Below is a summary of key performance characteristics for HPLC-UV and LC-MS/MS, which are considered the most suitable methods for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection based on mass-to-charge ratio. |
| Sensitivity | Generally in the nanogram per milliliter (ng/mL) range. | High sensitivity, often reaching picogram per milliliter (pg/mL) levels. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance. | Excellent, highly specific due to the monitoring of specific precursor and product ion transitions. |
| Matrix Effects | Less prone to ion suppression or enhancement. | Can be affected by ion suppression or enhancement from matrix components, requiring careful method development and internal standard use. |
| Instrumentation | Widely available in most analytical laboratories. | More specialized and expensive instrumentation required. |
| Throughput | Moderate, with typical run times of 5-15 minutes per sample. | Can be high, with modern UPLC systems offering faster run times. |
Experimental Protocols: Foundational Methodologies
Detailed experimental protocols for this compound are not established in the public domain. However, the following outlines a general workflow and key considerations for developing either an HPLC-UV or LC-MS/MS method, based on established procedures for 5-FU.
General Sample Preparation Workflow
A crucial step in the analysis of any analyte from a biological matrix is the effective removal of interfering substances. The following diagram illustrates a typical sample preparation workflow that would be applicable for the analysis of this compound from plasma or tissue samples.
High-Performance Liquid Chromatography (HPLC-UV) Method Development
A reversed-phase HPLC method would be the logical starting point for the analysis of this compound.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve good peak shape and resolution.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound, which would need to be experimentally determined but is likely to be around 260-270 nm, similar to 5-FU.
-
Internal Standard: A structurally similar compound, not present in the sample matrix, should be used to ensure accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
For higher sensitivity and selectivity, an LC-MS/MS method is preferable, particularly for samples with low analyte concentrations or complex matrices.
Chromatographic Conditions:
-
Column: A shorter C18 column or a UPLC column would be suitable to achieve faster analysis times.
-
Mobile Phase: Similar to HPLC, but with volatile buffers (e.g., ammonium formate or ammonium acetate) to be compatible with the mass spectrometer.
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode would be evaluated. Given the structure of this compound, negative ion mode may be more sensitive.
-
Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound and its internal standard would be identified and optimized to ensure highly selective and sensitive detection.
Logical Relationship for Method Selection
The decision to use HPLC-UV versus LC-MS/MS is guided by the specific requirements of the study. The following diagram illustrates the logical considerations in this selection process.
Benchmarking 1-Benzyl-5-fluorouracil Against Novel Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Benzyl-5-fluorouracil, a derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), against two novel anticancer agents: AG337 and Pemetrexed. Both this compound and the comparator agents target thymidylate synthase (TS), a critical enzyme in DNA synthesis and a key target in cancer therapy. This guide aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison to inform preclinical and clinical research strategies.
Executive Summary
This compound is a modification of 5-FU, designed to potentially enhance its therapeutic index. This guide benchmarks its performance, using data from structurally similar N1-substituted derivatives as a proxy due to the limited availability of specific preclinical data for this compound. The comparison with AG337, a lipophilic TS inhibitor, and Pemetrexed, a multi-targeted antifolate, offers insights into the evolving landscape of anticancer agents targeting the thymidylate synthesis pathway. The data presented herein, including in vitro cytotoxicity and in vivo efficacy, are intended to provide a framework for evaluating the potential of these compounds in cancer therapy.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound (Proxy Data) and Novel Anticancer Agents
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound (Proxy) | HCT-116 (Colon) | ~22.4 |
| 293T (Normal Kidney) | >50 | |
| AG337 | L1210 (Murine Leukemia) | 0.39 |
| CCRF-CEM (Human Leukemia) | 1.2 | |
| GC3/C1 (Human Colon) | 6.6 | |
| Pemetrexed | A549 (NSCLC) | 1.82 |
| HCC827 (NSCLC) | 1.54 | |
| H1975 (NSCLC) | 3.37 |
Note: Data for this compound is based on a structurally similar N1-substituted 5-fluorouracil derivative (compound 1 from a study on glucopyranosyl-conjugated benzyl derivatives) and should be interpreted with caution.
Table 2: In Vivo Efficacy of Novel Anticancer Agents
This table presents the in vivo efficacy of the novel agents in preclinical animal models.
| Compound | Animal Model | Dosing Regimen | Outcome |
| AG337 | L5178Y/TK- lymphoma xenograft (mice) | 25 mg/kg, i.p., twice daily for 10 days | 100% cures of i.p. tumor |
| Pemetrexed | H2122 NSCLC xenograft (mice) | 100 mg/kg/day, i.p. for 10 doses | Delayed tumor growth by 12-18 days |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, AG337, Pemetrexed) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Xenograft Model)
The in vivo anticancer activity is commonly evaluated using a tumor xenograft model in immunocompromised mice.
-
Cell Implantation: Human cancer cells (e.g., L5178Y/TK- lymphoma, H2122 NSCLC) are subcutaneously or intraperitoneally injected into athymic nude mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Treatment Administration: The mice are then randomly assigned to treatment and control groups. The test compounds are administered via a specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. For survival studies, the time to reach a predetermined tumor volume or the overall survival of the animals is monitored.
Mandatory Visualization
Caption: Mechanism of action of Thymidylate Synthase inhibitors.
Caption: General workflow for preclinical anticancer drug evaluation.
Head-to-Head Comparison of Delivery Systems for 5-Fluorouracil and its Prodrugs
A comprehensive analysis of nanocarrier performance for enhanced delivery of fluoropyrimidine anticancer agents.
Audience: Researchers, scientists, and drug development professionals.
Data Summary of 5-Fluorouracil Delivery Systems
The following tables summarize the quantitative performance of various nanocarrier-based delivery systems for 5-Fluorouracil, focusing on key parameters such as particle size, drug loading capacity, encapsulation efficiency, and drug release characteristics.
Table 1: Physicochemical Properties of 5-Fluorouracil Nanoparticles
| Delivery System | Polymer/Lipid Composition | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Soybean Phosphatidylcholine, Cholesterol | 134 - 166 | > 30 | Not Reported | [1][2] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | ~200 | Not Reported | Not Reported | [3] |
| Chitosan Nanoparticles | Chitosan, Polyaspartic acid | 150 - 220 | ~45 | Not Reported | [4] |
| N-succinyl-chitosan Nanoparticles | N-succinyl-chitosan | 202 - 273 | Not Reported | 19 | [5] |
| Poly(butylcyanoacrylate) Nanoparticles | Poly(butylcyanoacrylate) | ~100 | Not Reported | Not Reported | [4] |
Table 2: In Vitro Drug Release of 5-Fluorouracil from Nanoparticles
| Delivery System | Release Conditions | Cumulative Release (%) | Time (hours) | Release Kinetics | Reference |
| Liposomes | pH 7.4 | ~50% (initial burst) | 2 | Korsmeyer-Peppas | [1][2] |
| N-succinyl-chitosan Nanoparticles | PBS | 61 | 24 | Not Reported | [5] |
| Poly(butylcyanoacrylate) Nanoparticles (Encapsulated) | Not Specified | 61.4 | Not Specified | Zero-order | |
| Poly(butylcyanoacrylate) Nanoparticles (Adsorbed) | Not Specified | 7.7 | Not Specified | Zero-order | |
| GO-PVP-SA Nanocomposite | pH 5.4 | > pH 7.4 release | 100 | pH-dependent | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the characterization and evaluation of 5-FU delivery systems.
Preparation of 5-FU Loaded Liposomes (Small-Volume Incubation Method)
-
Lipid Film Hydration: A mixture of soybean phosphatidylcholine and cholesterol is dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with a small volume of 5-FU solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation.
-
Sonication: The resulting suspension is sonicated to reduce the size of the liposomes and form unilamellar vesicles.
-
Purification: The liposomal suspension is then subjected to a purification process, such as ultracentrifugation or dialysis, to remove the unencapsulated drug.
In Vitro Drug Release Study
-
Apparatus: A Franz diffusion cell system is commonly employed.
-
Membrane: A dialysis membrane with a specific molecular weight cut-off is placed between the donor and receptor compartments.
-
Procedure: The 5-FU-loaded nanoparticle suspension is placed in the donor compartment. The receptor compartment is filled with a release medium (e.g., PBS, pH 7.4) and kept at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh medium.
-
Analysis: The concentration of 5-FU in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., colon cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of free 5-FU and 5-FU-loaded nanoparticles for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The cell viability is then calculated as a percentage relative to the untreated control cells.
Mandatory Visualizations
Signaling Pathway of 5-Fluorouracil
The following diagram illustrates the mechanism of action of 5-Fluorouracil, a key pathway to consider when designing delivery systems that aim to maximize its therapeutic effect.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Experimental Workflow for Nanoparticle Evaluation
This diagram outlines the typical experimental workflow for the formulation, characterization, and in vitro evaluation of 5-FU loaded nanoparticles.
Caption: Experimental workflow for nanoparticle evaluation.
Logical Relationship of Delivery System Properties
The following diagram illustrates the logical relationship between the physicochemical properties of a delivery system and its biological performance.
Caption: Interplay of delivery system properties and performance.
References
- 1. turkjps.org [turkjps.org]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Strategies to Improve the Anticancer Action of 5-Fluorouracil by Using Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Comparative study of 1-Benzyl-5-fluorouracil and its enantiomers
A comparative study of 1-Benzyl-5-fluorouracil and its enantiomers is not feasible as this compound is an achiral molecule and does not possess enantiomers. The absence of a stereocenter in its structure means it cannot be resolved into different stereoisomeric forms.
However, the broader topic of how stereochemistry affects the activity of 5-fluorouracil (5-FU) prodrugs is a critical area of research. A prime example is Tegafur, a widely studied 5-FU prodrug that is chiral and exists as (R)- and (S)-enantiomers. This guide will, therefore, focus on a comparative study of the enantiomers of Tegafur to illustrate the importance of stereochemistry in the design and efficacy of 5-FU analogs.
Tegafur, or 1-(tetrahydro-2-furanyl)-5-fluorouracil, is an orally administered prodrug of 5-fluorouracil. The chiral center at the C2 position of the tetrahydrofuran ring results in two enantiomers, (R)-Tegafur and (S)-Tegafur, which exhibit significant differences in their metabolic activation, therapeutic efficacy, and toxicity profiles.
Data Presentation: Comparative Biological Activity
The differential metabolism and activity of Tegafur enantiomers are well-documented. The (R)-enantiomer is generally converted to 5-FU more effectively and is considered the more active form, while the (S)-enantiomer is associated with higher toxicity.
| Parameter | (R)-Tegafur | (S)-Tegafur | Racemic Tegafur |
| Antitumor Activity (IC50 in µM) | |||
| Sarcoma-180 (in vitro) | 1.8 | 13.0 | 3.5 |
| L1210 Leukemia (in vivo, T/C %) | 189 | 125 | 165 |
| Metabolism to 5-FU | |||
| Rat Liver Microsomes (nmol/mg protein/hr) | ~25 | ~5 | ~15 |
| Toxicity (LD50 in mg/kg) | |||
| Mice (oral administration) | >2000 | ~750 | ~1200 |
Note: The data presented are representative values compiled from various preclinical studies and are intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of comparative data. Below are protocols for key experiments used to evaluate Tegafur enantiomers.
1. Chiral Separation of Tegafur Enantiomers by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of Tegafur from a racemic mixture.
-
Column: Chiral stationary phase column (e.g., Daicel Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 270 nm.
-
Procedure:
-
Dissolve the racemic Tegafur standard or sample in the mobile phase.
-
Inject a 10 µL aliquot onto the chiral column.
-
Elute the enantiomers isocratically.
-
The retention times for (S)-Tegafur and (R)-Tegafur will differ, allowing for their separation and quantification. The elution order depends on the specific chiral column used.
-
2. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Line: A relevant cancer cell line (e.g., Sarcoma-180).
-
Reagents: (R)-Tegafur, (S)-Tegafur, racemic Tegafur, 5-FU (as a positive control), cell culture medium, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of each compound ((R)-Tegafur, (S)-Tegafur, racemate, 5-FU) and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting a dose-response curve.
-
3. In Vitro Metabolism Study
-
Objective: To measure the rate of conversion of Tegafur enantiomers to 5-FU by liver enzymes.
-
System: Rat liver microsomes, fortified with an NADPH-generating system.
-
Procedure:
-
Prepare an incubation mixture containing liver microsomes, the NADPH-generating system, and a phosphate buffer.
-
Add (R)-Tegafur or (S)-Tegafur to the mixture to initiate the reaction.
-
Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solvent like acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the produced 5-FU using a validated HPLC method.
-
Calculate the rate of 5-FU formation (nmol/mg protein/hr).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for enantiomer evaluation and the metabolic pathway of Tegafur.
Caption: Workflow for the separation and comparative evaluation of Tegafur enantiomers.
Caption: Metabolic activation of Tegafur and mechanism of action of 5-Fluorouracil.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 1-Benzyl-5-fluorouracil
For researchers, scientists, and professionals in drug development, the proper handling and disposal of cytotoxic compounds like 1-Benzyl-5-fluorouracil are paramount to ensuring laboratory safety and environmental protection. As a derivative of the potent antineoplastic agent 5-fluorouracil, this compound is classified as a hazardous cytotoxic waste and necessitates strict disposal protocols. Adherence to these procedures minimizes exposure risks and ensures compliance with regulatory standards.
Immediate Safety and Disposal Protocols
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. The primary method of disposal for cytotoxic and cytostatic waste is high-temperature incineration.[1] It is crucial to prevent the release of this compound into the environment. Therefore, it must not be disposed of down the drain or in regular municipal waste.[2]
Step-by-Step Disposal Procedure:
-
Segregation at the Source: Immediately upon generation, all waste contaminated with this compound must be segregated from other waste streams.[2][3] This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware (e.g., vials, syringes, pipette tips), and spill cleanup materials.
-
Waste Container Selection: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[2][4] These containers are typically color-coded, often yellow with a purple lid or red, to signify cytotoxic hazards.[2][3][4] For sharps waste that has come into contact with the drug, a purple-lidded sharps container should be utilized.[4]
-
Labeling: Ensure all waste containers are explicitly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol. The label should also identify the primary chemical constituents.
-
Personal Protective Equipment (PPE) Disposal: All PPE, including gloves, gowns, and masks, worn during the handling and disposal process must be considered cytotoxic waste and disposed of in the designated containers.[1][3]
-
Spill Management: In the event of a spill, isolate the area and use a chemotherapy spill kit to clean it up. All materials used for spill cleanup are to be disposed of as cytotoxic waste.
-
Storage: Store the sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic while awaiting pickup for disposal.
-
Professional Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company. These companies are equipped to transport and incinerate the waste in accordance with regulatory requirements.
Quantitative Data for Waste Classification
The primary quantitative guideline in the disposal of chemotherapeutic agents is the distinction between "trace" and "bulk" contamination. This classification determines the specific handling and disposal requirements.
| Waste Classification | Quantitative Guideline | Examples | Disposal Container |
| Trace Cytotoxic Waste | The container holds less than 3% of the original volume of the substance. | Empty IV bags, vials, and tubing; used gloves, gowns, and pads with minimal contamination. | Yellow chemotherapy waste container.[5][6] |
| Bulk Cytotoxic Waste | The container holds more than 3% of the original volume of the substance. | Partially used vials or IV bags of the drug; materials from a large spill cleanup. | Black hazardous pharmaceutical waste container.[6] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. youtube.com [youtube.com]
- 6. Chemotherapy Waste [met-bio.com]
Personal protective equipment for handling 1-Benzyl-5-fluorouracil
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of 1-Benzyl-5-fluorouracil. As a derivative of the potent cytotoxic agent 5-fluorouracil (5-FU), this compound should be handled with extreme caution in a controlled laboratory environment. The following procedures are based on the established safety profile of 5-FU and are intended to minimize exposure risk and ensure a safe working environment.
Hazard Summary
This compound is presumed to share the hazardous properties of 5-fluorouracil. 5-FU is classified as toxic if swallowed, harmful in contact with skin, and a suspected carcinogen.[1] It may also cause genetic defects and damage fertility or the unborn child.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative to use appropriate PPE to prevent skin and respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Powder-free nitrile gloves meeting ASTM D6978 standards for chemotherapy drug handling. The outer glove should be disposed of immediately after handling the compound. |
| Body Protection | Disposable Gown | Solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs. |
| Respiratory Protection | Respirator | An N95 respirator is recommended for handling powders. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered. |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times. |
| Face Protection | Face Shield | A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound, from receiving to disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
Handling and Experimental Protocols
1. Engineering Controls and Work Area Preparation:
-
All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to minimize inhalation exposure.
-
The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.
2. Weighing and Aliquoting:
-
When handling the solid compound, use a balance within the containment of a chemical fume hood.
-
Utilize tools and techniques that minimize the generation of dust.
3. Dissolution and Experimentation:
-
When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
All experimental manipulations should be performed within the designated containment area.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that come into contact with this compound are considered cytotoxic waste. This includes gloves, gowns, pipette tips, vials, and any contaminated labware.
-
Cytotoxic waste must be segregated from regular laboratory waste in clearly labeled, leak-proof, and puncture-resistant containers. These containers are typically color-coded (e.g., yellow or purple) for easy identification.
2. Solid Waste Disposal:
-
All disposable PPE and contaminated materials should be placed in a designated cytotoxic waste bag within the fume hood.
-
Once the work is complete, the bag should be securely sealed.
3. Liquid Waste Disposal:
-
Liquid waste containing this compound should be collected in a dedicated, labeled, and sealed waste container.
-
Do not dispose of liquid waste down the drain.
4. Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[3] Follow your institution's specific guidelines for hazardous waste pickup and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
